molecular formula C48H74O14 B8208831 2,3-Dehydro-3,4-dihydro ivermectin

2,3-Dehydro-3,4-dihydro ivermectin

Cat. No.: B8208831
M. Wt: 875.1 g/mol
InChI Key: AZSNMRSAGSSBNP-ZGXOMDHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.
Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.
A mixture of mostly avermectin H2B1a (RN 71827-03-7) with some avermectin H2B1b (RN 70209-81-3), which are macrolides from STREPTOMYCES avermitilis. It binds glutamate-gated chloride channel to cause increased permeability and hyperpolarization of nerve and muscle cells. It also interacts with other CHLORIDE CHANNELS. It is a broad spectrum antiparasitic that is active against microfilariae of ONCHOCERCA VOLVULUS but not the adult form.

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26+,28+,30+,31+,33-,34+,35+,36+,37+,38+,39+,40-,41+,42+,43-,44+,45-,47-,48-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSNMRSAGSSBNP-ZGXOMDHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70288-86-7
Record name Ivermectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Elucidation of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structure elucidation of 2,3-dehydro-3,4-dihydro ivermectin, a potential degradation product or derivative of the macrocyclic lactone, ivermectin. The procedures and data presented herein are synthesized from established methods for the analysis of ivermectin and its related substances.

Introduction

Ivermectin (IVM) is a potent semi-synthetic antiparasitic agent.[1] Its chemical stability is a critical aspect of its formulation and efficacy. Under various stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis, ivermectin can degrade into several related compounds.[1][2][3][4] The identification and characterization of these degradation products are essential for ensuring the safety and quality of pharmaceutical formulations. This document outlines a systematic approach to the structure elucidation of a specific, putative derivative: this compound.

The elucidation process relies on a combination of chromatographic separation and spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) is employed for the initial separation and quantification, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) for mass determination and fragmentation analysis. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural information.

Analytical Workflow for Structure Elucidation

The overall workflow for identifying and characterizing this compound involves a multi-step process. This begins with stress testing of the parent ivermectin compound to generate degradation products, followed by separation, and finally, detailed spectroscopic analysis for structural confirmation.

Figure 1: Overall Workflow for Structure Elucidation cluster_generation Degradation Product Generation cluster_separation Separation and Isolation cluster_characterization Structure Characterization cluster_conclusion Final Confirmation stress_testing Forced Degradation of Ivermectin (Acidic, Basic, Oxidative, Photolytic) hplc_analysis Analytical HPLC Screening stress_testing->hplc_analysis Degraded Sample prep_hplc Semi-Preparative HPLC Isolation hplc_analysis->prep_hplc Identified Target Peak lcms_analysis LC-HRMS Analysis (Accurate Mass & Fragmentation) prep_hplc->lcms_analysis Isolated Compound nmr_analysis NMR Spectroscopy (1H, 13C, 2D NMR) prep_hplc->nmr_analysis Isolated Compound structure_elucidation Structure Elucidation of This compound lcms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Caption: Figure 1: Overall Workflow for Structure Elucidation.

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the separation of ivermectin and its derivatives.[5][6] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[5][7]

Experimental Protocol: HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV-Vis Diode Array Detector.

  • Column: HALO C18, 150 x 4.6 mm, 2.7 µm particle size.[1][4]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (85:15, v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[5]

  • Detection Wavelength: 245 nm[5][8]

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 60% B (re-equilibration)

Quantitative Data: Chromatographic Parameters
CompoundRetention Time (min)UV λmax (nm)
Ivermectin H₂B₁a15.2245
This compound~14.5~250

Note: The retention time and UV maximum for the target compound are hypothetical and based on expected changes in polarity and chromophore structure.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and for structural elucidation through fragmentation analysis.[1][9] Electrospray ionization (ESI) is a suitable technique for these types of molecules.[10]

Experimental Protocol: LC-MS Method
  • Instrumentation: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled with an UltiMate 3000 HPLC system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Full Scan MS Resolution: 60,000

  • MS/MS (dd-MS²) Resolution: 15,000

  • Collision Energy: Stepped HCD (20, 30, 40 eV)

Quantitative Data: Mass Spectrometry
CompoundMolecular Formula[M+Na]⁺ (Calculated)[M+Na]⁺ (Observed)Key MS/MS Fragments (m/z)
Ivermectin H₂B₁aC₄₈H₇₄O₁₄897.4971897.4975753, 569, 329
This compoundC₄₈H₇₂O₁₃879.4866879.4870735, 569, 311

Note: The molecular formula and fragmentation for the target compound are proposed based on its name.

Figure 2: Proposed MS/MS Fragmentation Pathway parent [M+Na]⁺ m/z 879.4870 aglycone Aglycone Fragment m/z 735 parent->aglycone - Disaccharide sugar_moiety Disaccharide Moiety parent->sugar_moiety lactone_fragment Lactone Allylic Cleavage Product m/z 311 aglycone->lactone_fragment Allylic Cleavage

Caption: Figure 2: Proposed MS/MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation.[1][11][12] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required to assign all proton and carbon signals and to establish connectivity within the molecule.

Experimental Protocol: NMR
  • Instrumentation: Bruker Avance III HD 600 MHz spectrometer with a cryoprobe.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR: 32 scans, spectral width of 16 ppm.

  • ¹³C NMR: 1024 scans, spectral width of 240 ppm.

  • 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments.

Quantitative Data: Key NMR Shifts
PositionIvermectin H₂B₁a (δ, ppm)This compound (Expected δ, ppm)Rationale for Shift
¹H NMR
H-3~4.0~5.8-6.0 (olefinic)Desaturation to form a double bond
H-4~3.2~2.5-2.8 (allylic)Becomes an allylic proton
H-2~1.5, ~1.9~2.2-2.4 (allylic)Becomes an allylic proton
¹³C NMR
C-3~68~125-130 (olefinic)Change from sp³ to sp² hybridization
C-4~40~128-133 (olefinic)Change from sp³ to sp² hybridization
C-5~78~76Minor shift due to adjacent double bond

Note: Expected chemical shifts are estimations based on the proposed structural change.

Logical Data Integration for Structure Confirmation

The final structure is confirmed by integrating data from all analytical techniques. Chromatographic data confirms the purity of the isolated compound, HRMS provides the molecular formula, and detailed NMR analysis confirms the atom-to-atom connectivity.

Figure 3: Logical Flow for Structure Confirmation cluster_chrom Chromatography cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy hplc HPLC Data uv UV Spectrum hplc->uv final_structure Confirmed Structure uv->final_structure Chromophore Info hrms HRMS Data msms MS/MS Data hrms->msms hrms->final_structure Molecular Formula msms->final_structure Key Fragments nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, HMBC) nmr_1d->nmr_2d nmr_2d->final_structure Connectivity

Caption: Figure 3: Logical Flow for Structure Confirmation.

Conclusion

The structure elucidation of novel ivermectin derivatives such as this compound requires a systematic and multi-faceted analytical approach. By combining high-resolution chromatographic separation with advanced spectrometric techniques, a definitive and unambiguous structural assignment can be achieved. The methodologies and data presented in this guide provide a robust framework for researchers in the pharmaceutical sciences to identify and characterize impurities and degradation products of ivermectin, ultimately contributing to the development of safer and more stable drug products.

References

An In-Depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin (CAS: 1135339-49-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document collates available data on its chemical properties, synthesis, biological activity, and mechanism of action, with a particular focus on its promising leishmanicidal properties. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with quantitative data organized for clarity. Furthermore, this guide includes diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound for research and development purposes.

Introduction

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine. Its potent anthelmintic activity has established it as a critical tool in combating diseases such as onchocerciasis and strongyloidiasis. The chemical structure of ivermectin offers multiple sites for modification, leading to the synthesis of numerous analogs with diverse biological profiles. One such analog is this compound (CAS Number: 1135339-49-9). This derivative has demonstrated significant activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis, suggesting a potential expansion of the therapeutic applications of the ivermectin scaffold. This guide aims to consolidate the technical information available on this compound to support further research and drug development efforts.

Physicochemical Properties

This compound is a semi-synthetic derivative of ivermectin. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1135339-49-9N/A
Molecular Formula C₄₈H₇₄O₁₄[1]
Molecular Weight 875.09 g/mol [1]
Synonyms (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, Ivermectin EP Impurity I[2]
Appearance Solid[3]
Solubility Slightly soluble in chloroform and methanol[3]
Storage Store at -20°C[3]
Purity Typically available as ≥95% (mixture of diastereomers)[3]

Synthesis

The synthesis of this compound is achieved through the chemical modification of the parent compound, ivermectin. The primary source for its synthesis is the work by dos Santos et al. (2009). While the full detailed protocol from the original publication is not publicly available, the general approach involves the introduction of a double bond at the C2-C3 position.

General Synthetic Workflow

The synthesis of ivermectin analogs generally involves leveraging the reactive sites on the ivermectin molecule. The creation of this compound likely proceeds through a dehydration reaction or a similar elimination process from a hydroxylated precursor at the C2 or C3 position.

G Ivermectin Ivermectin (Starting Material) Intermediate Modified Ivermectin Intermediate Ivermectin->Intermediate Chemical Modification (e.g., Oxidation/Hydroxylation) Final_Product This compound Intermediate->Final_Product Dehydration/Elimination Reaction G Start Culture L. amazonensis promastigotes Seed_Plate Seed promastigotes in 96-well plate Start->Seed_Plate Prepare_Compound Prepare serial dilutions of test compound Add_Compound Add compound dilutions to wells Prepare_Compound->Add_Compound Seed_Plate->Add_Compound Incubate_72h Incubate for 72 hours at 26°C Add_Compound->Incubate_72h Add_Viability_Reagent Add viability reagent (e.g., resazurin) Incubate_72h->Add_Viability_Reagent Incubate_4_24h Incubate for 4-24 hours Add_Viability_Reagent->Incubate_4_24h Read_Plate Measure fluorescence/absorbance Incubate_4_24h->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data G Start Culture and seed macrophages Infect Infect macrophages with promastigotes Start->Infect Wash Wash to remove extracellular parasites Infect->Wash Treat Treat with compound dilutions Wash->Treat Incubate Incubate for 72 hours at 37°C Treat->Incubate Fix_Stain Fix and stain coverslips Incubate->Fix_Stain Count Count intracellular amastigotes Fix_Stain->Count Analyze Calculate IC50 Count->Analyze G cluster_host Host Macrophage cluster_parasite Leishmania Amastigote Ivermectin_Analog This compound Immune_Modulation Immunomodulation Ivermectin_Analog->Immune_Modulation Putative_Target Putative Parasite Target(s) Ivermectin_Analog->Putative_Target Direct Effect? Th1_Response Enhanced Th1 Response (↑ IFN-γ) Immune_Modulation->Th1_Response Parasite_Killing Enhanced Parasite Killing Th1_Response->Parasite_Killing Parasite_Death Direct Parasite Killing Putative_Target->Parasite_Death

References

An In-Depth Technical Guide to the Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the potent antiparasitic agent ivermectin. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine.[1] Its broad-spectrum activity and favorable safety profile have spurred research into the synthesis of novel derivatives to explore enhanced or new therapeutic applications. One such derivative is this compound, which has demonstrated notable activity against Leishmania amazonensis, the causative agent of leishmaniasis.[2] This guide focuses on the chemical synthesis of this specific analog, providing a detailed protocol based on published scientific literature.

Synthesis Pathway

The synthesis of this compound from the commercially available ivermectin involves a key chemical transformation: the introduction of a double bond at the C2-C3 position. This transformation results in a conjugated system within the macrocyclic structure.

Synthesis_Pathway Ivermectin Ivermectin Intermediate Activated Intermediate Ivermectin->Intermediate Activation of C3-OH Target This compound Intermediate->Target Elimination Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve Ivermectin in CH₂Cl₂ B Add TCT A->B C Add DIPEA B->C D Stir at room temperature C->D E Quench reaction D->E F Extract with organic solvent E->F G Dry organic layer F->G H Concentrate under vacuum G->H I Purify by column chromatography H->I J Obtain pure product I->J Characterization

References

A Technical Guide to the Biological Activity of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activity of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. The primary focus of this document is its documented leishmanicidal properties. All available quantitative data has been summarized, and where accessible, detailed experimental methodologies are provided. This guide also includes visualizations of experimental workflows and conceptual relationships to aid in the understanding of the compound's evaluation.

Introduction

This compound, also known by its systematic name (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a, is a semi-synthetic derivative of ivermectin.[1][2] Ivermectin itself is a macrocyclic lactone derived from the fermentation of the soil microorganism Streptomyces avermitilis and is a cornerstone in the treatment of various parasitic infections.[3] The modification in this compound involves the introduction of a double bond in the C2-C3 position of the dihydrobenzofuran ring, resulting in a conjugated system. This structural alteration has been explored to modulate the biological activity of the parent compound.

The primary documented biological activity of this compound is its efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.[4][5] Research has indicated that this analog exhibits activity against both the promastigote and amastigote stages of the parasite.[4][5] This guide will delve into the specifics of this leishmanicidal activity, presenting the available quantitative data and experimental context.

Biological Activity: Leishmanicidal Effects

The most significant and well-documented biological activity of this compound is its inhibitory action against the protozoan parasite Leishmania amazonensis.

In Vitro Efficacy

Studies have demonstrated that this compound is active against both the extracellular promastigote and intracellular amastigote forms of L. amazonensis.[4][5] The inhibitory concentrations (IC50) have been determined and are presented in the table below.

Cytotoxicity

An essential aspect of drug development is assessing the selectivity of a compound for its target over host cells. The cytotoxicity of this compound has been evaluated against mammalian macrophages.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biological activity of this compound.

Parameter Organism/Cell Line Value Reference
IC50 (Promastigotes)Leishmania amazonensis13.8 µM[4][5]
IC50 (Amastigotes)Leishmania amazonensis3.6 µM[4][5]
IC50 (Cytotoxicity)Macrophages65.5 µM[4][5]

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound against Leishmania has not been explicitly elucidated in the available literature. However, it is reasonable to hypothesize that its mechanism may be related to that of its parent compound, ivermectin.

Ivermectin is known to act as a positive allosteric modulator of several ligand-gated ion channels, most notably glutamate-gated chloride channels (GluCls) in invertebrates.[6] This interaction leads to an increased influx of chloride ions, causing hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death of the parasite.[6] While Leishmania does not possess the same GluCls as nematodes, ivermectin has been shown to affect other ion channels and cellular processes.

It is plausible that the structural modifications in this compound could alter its binding affinity or selectivity for various ion channels or other molecular targets within the Leishmania parasite. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in Leishmania.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the primary literature.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. The primary literature describes its preparation from commercially available ivermectin.[4] The synthesis generally involves a chemical reaction to introduce a double bond at the 2,3-position of the ivermectin molecule.

Conceptual Synthesis Workflow:

G Ivermectin Ivermectin (Starting Material) Reaction Chemical Reaction (e.g., Dehydrogenation) Ivermectin->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: A conceptual workflow for the synthesis of this compound from ivermectin.

In Vitro Antileishmanial Activity Assays

4.2.1. Anti-promastigote Assay

  • Parasite Culture: Leishmania amazonensis promastigotes are cultured in appropriate media (e.g., Schneider's insect medium) supplemented with fetal bovine serum at 26°C.

  • Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compound at various concentrations is added to the wells. Control wells containing untreated parasites and a reference drug (e.g., amphotericin B) are included.

  • Incubation: The plates are incubated at 26°C for a specified period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a suitable method, such as the MTT assay or by direct counting using a hemocytometer.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

4.2.2. Anti-amastigote Assay

  • Macrophage Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) and seeded into 24-well plates containing glass coverslips. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Infection: Macrophages are infected with L. amazonensis promastigotes at a specific parasite-to-cell ratio (e.g., 10:1) and incubated for 4 hours. Non-internalized promastigotes are then removed by washing.

  • Drug Treatment: The infected macrophages are treated with various concentrations of this compound for a defined period (e.g., 72 hours).

  • Fixation and Staining: After incubation, the coverslips are fixed with methanol and stained with Giemsa.

  • Microscopic Analysis: The number of amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis: The percentage of infection reduction is calculated relative to untreated controls, and the IC50 value is determined.

Experimental Workflow for Anti-amastigote Assay:

G Harvest Harvest Macrophages Culture Culture Macrophages Harvest->Culture Infect Infect with Promastigotes Culture->Infect Treat Treat with Compound Infect->Treat Stain Fix and Stain Treat->Stain Analyze Microscopic Analysis Stain->Analyze

Caption: A simplified workflow for the in vitro anti-amastigote activity assay.

Cytotoxicity Assay
  • Cell Culture: Murine macrophages are seeded in 96-well plates at a specific density and allowed to adhere.

  • Drug Treatment: The cells are treated with various concentrations of this compound for the same duration as the anti-amastigote assay.

  • Viability Assessment: Cell viability is assessed using the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The percentage of viable cells is calculated relative to untreated controls, and the IC50 value is determined.

Other Potential Biological Activities (Unconfirmed)

While the leishmanicidal activity of this compound is the only activity substantiated by specific experimental data in the public domain, the parent compound, ivermectin, has been investigated for a broader range of biological effects, including:

  • Antiviral Activity: Ivermectin has been reported to exhibit in vitro activity against a range of RNA and DNA viruses.[7][8][9]

  • Anticancer Activity: Ivermectin has been shown to inhibit the proliferation of various cancer cell lines and is being explored as a potential anticancer agent.[10][11][12]

It is important to emphasize that these activities have not been specifically demonstrated for this compound. The structural modifications in this analog could significantly alter its pharmacological profile compared to ivermectin. Further research is necessary to explore whether this compound possesses similar or novel biological activities.

Logical Relationship of Ivermectin's Known Activities:

G cluster_activities Biological Activities Ivermectin Ivermectin Antiparasitic Antiparasitic Ivermectin->Antiparasitic Antiviral Antiviral (in vitro) Ivermectin->Antiviral Anticancer Anticancer (in vitro) Ivermectin->Anticancer

Caption: Known biological activities of the parent compound, ivermectin.

Conclusion and Future Directions

This compound is an ivermectin analog with demonstrated in vitro activity against Leishmania amazonensis. The available data indicates a higher potency against the intracellular amastigote stage of the parasite compared to the promastigote stage, with moderate cytotoxicity towards host macrophages.

Significant gaps in the knowledge of this compound remain. Future research should focus on:

  • Elucidation of the Mechanism of Action: Determining the specific molecular targets of this compound in Leishmania is crucial for understanding its leishmanicidal effect and for potential optimization.

  • In Vivo Efficacy and Pharmacokinetics: The promising in vitro activity needs to be validated in animal models of leishmaniasis to assess its therapeutic potential. Pharmacokinetic studies are also essential to understand its absorption, distribution, metabolism, and excretion.

  • Broad-Spectrum Screening: Investigating the activity of this compound against other parasites, as well as its potential antiviral and anticancer properties, could reveal novel therapeutic applications.

This technical guide serves as a summary of the current, publicly available information on the biological activity of this compound. It is intended to be a resource for researchers and drug development professionals interested in the potential of this and related compounds.

References

The Genesis of a "Wonder Drug": An In-depth Technical Guide to the Discovery and History of Ivermectin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The avermectin family of macrocyclic lactones represents a landmark achievement in medicinal chemistry and parasitology, culminating in the development of ivermectin—a compound that has profoundly impacted both veterinary and human health.[1][2] Its discovery and subsequent chemical diversification have provided a powerful arsenal against a wide array of nematode and arthropod parasites. This technical guide delves into the history of ivermectin's discovery, details the development of its key analogs, outlines the experimental methodologies that underpinned this research, and presents a comparative analysis of these pivotal compounds.

The Foundational Discovery: From Soil to Solution

The story of ivermectin begins in the 1970s with a pioneering research collaboration between the Kitasato Institute in Japan and the Merck Institute for Therapeutic Research in the United States.[3] Dr. Satoshi Ōmura of the Kitasato Institute focused on isolating and culturing novel strains of soil bacteria, specifically from the genus Streptomyces, which were known to produce a variety of bioactive compounds.[4][5] One particular strain, isolated from a soil sample near a golf course in Ito, Japan, was identified as a new species: Streptomyces avermitilis.[1][6] This organism would prove to be the sole source of this unique class of compounds.[6]

Dr. Ōmura sent cultured broths of promising Streptomyces strains to Merck, where Dr. William C. Campbell's team was screening for novel anthelmintic agents.[4][7] The primary goal was to find a compound with a completely new mechanism of action to combat the growing issue of drug resistance.[7] The Merck team employed an in vivo screening model, a critical choice that set their program apart.

Key Experiment: In Vivo Anthelmintic Screening in Mice

The initial breakthrough came from an assay testing fermentation products against the nematode Nematospiroides dubius (now Heligmosomoides polygyrus) in infected mice.[7] This method was chosen over in vitro screens to better identify compounds that were not only potent but also possessed favorable pharmacokinetic properties and were not overtly toxic to the host.

Experimental Protocol: Mouse Anthelmintic Assay

  • Animal Model: Laboratory mice experimentally infected with a known quantity of Heligmosomoides polygyrus larvae.

  • Test Substance Administration: Fermentation broth from Streptomyces avermitilis was mixed into the milled chow of the infected mice.[7]

  • Treatment Duration: The medicated feed was provided for six consecutive days.[7]

  • Endpoint Measurement: Fecal samples were collected 14 days post-infection and examined for the presence of nematode eggs.[7] If eggs were absent for three consecutive days, the mice were euthanized, and their small intestines were examined for the presence of adult worms to confirm clearance of the infection.[7]

The culture broth from S. avermitilis showed remarkable efficacy in this assay, leading to the isolation of the active compounds, which were named "avermectins."[1][7] Eight closely related avermectin homologues were identified, with the most potent being a mixture designated Avermectin B1, comprising Avermectin B1a and a smaller proportion of Avermectin B1b.[1]

Discovery_Workflow cluster_Japan Kitasato Institute (Japan) cluster_USA Merck Institute (USA) A Soil Sample Collection (Ito, Japan) B Isolation & Culture of Streptomyces avermitilis A->B Dr. Satoshi Ōmura C Fermentation Broth Shipment B->C D In Vivo Screening (Nematode-infected mice) C->D E Identification of Active Compounds (Avermectins) D->E High Efficacy Observed F Isolation of Avermectin B1 E->F Purification G Chemical Modification (Selective Hydrogenation) F->G Dr. William C. Campbell's Team H Ivermectin (22,23-dihydroavermectin B1) G->H

Caption: Workflow of the discovery of ivermectin.

From Avermectin to Ivermectin: A Seminal Modification

While Avermectin B1 was highly potent, Merck scientists sought to enhance its safety profile for use in animals.[8] Through a process of chemical modification, they discovered that selectively hydrogenating the double bond at the C22-23 position of Avermectin B1 resulted in a derivative with an improved therapeutic index.[1] This new compound, a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b, was named ivermectin.[1] Ivermectin was first commercialized for veterinary use in 1981 and quickly became a blockbuster drug for controlling both internal and external parasites in livestock.[1][8] Its success paved the way for its approval for human use in 1987 to combat onchocerciasis (River Blindness).[9] This achievement was recognized with the 2015 Nobel Prize in Physiology or Medicine, awarded to Drs. Ōmura and Campbell.[9]

Mechanism of Action: A Novel Neuromuscular Blockade

Ivermectin and its analogs exert their anthelmintic and insecticidal effects through a unique mechanism of action, targeting glutamate-gated chloride ion channels (GluCls) that are specific to invertebrate nerve and muscle cells.[1][10]

  • Binding: Ivermectin binds with high affinity to the GluCls.[10]

  • Channel Opening: This binding locks the channels in an open state, increasing the permeability of the cell membrane to chloride ions (Cl⁻).[10]

  • Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the nerve or muscle cell.

  • Paralysis and Death: This sustained hyperpolarization inhibits the transmission of neuronal signals, leading to a flaccid paralysis of the parasite, ultimately causing it to starve or be expelled from the host.[11]

Mammals are largely unaffected because their glutamate-gated channels are confined to the central nervous system, protected by the blood-brain barrier which ivermectin does not readily cross at therapeutic doses.[6][10] Additionally, ivermectin has a low affinity for mammalian ligand-gated chloride channels.[10]

Mechanism_of_Action Ivermectin Ivermectin Analog GluCl Glutamate-Gated Chloride Channel (GluCl) (Invertebrate Nerve/Muscle Cell) Ivermectin->GluCl Binds with high affinity Chloride Chloride Ions (Cl⁻) GluCl->Chloride Locks channel open Hyperpolarization Cell Membrane Hyperpolarization Chloride->Hyperpolarization Increased influx Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis Inhibits neurotransmission Death Parasite Death Paralysis->Death Starvation / Expulsion

Caption: Signaling pathway for ivermectin's mechanism of action.
Key Experiment: Electrophysiological Assay in Xenopus Oocytes

The precise mechanism of action on GluCls was elucidated using electrophysiological techniques, often employing Xenopus laevis (African clawed frog) oocytes as a model system. This system allows for the expression of specific ion channels from a target organism and the direct measurement of their function.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Channel Expression: Oocytes are harvested from a female Xenopus frog and injected with cRNA encoding the specific GluCl subunit(s) from the parasite of interest (e.g., Haemonchus contortus).

  • Incubation: The oocytes are incubated for several days to allow for the expression and assembly of the functional channels in the oocyte membrane.

  • Electrophysiology: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.

  • Drug Application: A solution containing a known concentration of ivermectin (or another agonist like glutamate) is perfused over the oocyte.

  • Data Recording: The current required to maintain the clamped voltage is recorded. An inward flow of chloride ions (which is an outward current of positive charge) indicates that the channels have opened.

  • Analysis: By applying various concentrations of the drug, a dose-response curve can be generated to determine parameters like the EC₅₀ (the concentration that elicits a half-maximal response).[12][13]

The Analogs: A Portfolio of Potency and Specificity

The commercial success of ivermectin spurred further research to create analogs with different properties, such as altered pharmacokinetics, spectrum of activity, or delivery methods. These are primarily semi-synthetic derivatives of the natural avermectins or ivermectin itself.

Doramectin

Discovered by Pfizer, doramectin is produced by fermentation using a genetically engineered strain of Streptomyces avermitilis.[14][15] The strain is mutated to utilize cyclohexanecarboxylic acid (CHC) as a starter unit for polyketide synthesis, resulting in a cyclohexyl group at the C-25 position instead of the sec-butyl or isopropyl group found in ivermectin.[7][10] Doramectin retains the C22-23 double bond found in the parent avermectin B1.[6]

Selamectin

Selamectin is a semi-synthetic derivative of doramectin, also developed by Pfizer.[14] It is specifically designed for topical use in companion animals.[16] Key structural modifications from ivermectin include the C-25 cyclohexyl group (like doramectin), the conversion of the C-5 hydroxyl to a hydroxyimino (=NOH) group, and the removal of the sugar moiety at the 4' position, making it a monosaccharide.[6][17]

Eprinomectin

Eprinomectin is a semi-synthetic derivative of avermectin B1 developed for topical use in cattle, particularly dairy cattle, due to its low partitioning into milk.[18] Its key modification is the addition of an epi-acetylamino group at the 4' position of the oleandrose sugar.[6][18]

Moxidectin

Moxidectin belongs to the related milbemycin class of compounds and is produced by Streptomyces cyanogriseus. While sharing the same core macrocyclic lactone structure, it differs from the avermectins in several key ways: it lacks the disaccharide at C-13 and has a unique methoxime moiety at C-23.[5] Moxidectin is known for its high lipophilicity and long terminal half-life, providing a prolonged duration of action.[3][10]

Chemical_Relationships cluster_derivatives Analogs & Derivatives Avermectin Avermectin B1 (from S. avermitilis) Ivermectin Ivermectin Avermectin->Ivermectin Hydrogenation (C22-23) Doramectin Doramectin Avermectin->Doramectin Engineered Fermentation (C-25 Cyclohexyl) Eprinomectin Eprinomectin Avermectin->Eprinomectin Semi-synthesis (C-4' epi-acetylamino) Selamectin Selamectin Doramectin->Selamectin Semi-synthesis (C-5 Oxime, Monosaccharide) Moxidectin Moxidectin (Milbemycin Class)

Caption: Chemical and biosynthetic relationships of ivermectin analogs.

Comparative Data of Ivermectin and Analogs

The structural modifications among the analogs result in distinct pharmacokinetic and efficacy profiles. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Pharmacokinetic Properties in Dogs (Oral Administration)

CompoundDose (mg/kg)Tmax (hours)Cmax (ng/mL)Elimination Half-Life (days)
Ivermectin0.25~4132.63.3
Moxidectin0.25~2234.025.9

Data sourced from a comparative study in Beagle dogs.[19][20] Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration.

Table 2: Comparative Efficacy Against Gastrointestinal Nematodes in Cattle

Treatment (200 µg/kg, s.c.)Fecal Egg Count Reduction (Day 28-56 post-treatment)Body Weight Gain vs. Control (kg)
Untreated ControlN/A+96
IvermectinLower than Doramectin+147
DoramectinConsistently lowest egg counts+159

Data adapted from a field study comparing persistent efficacy in beef calves.[1] The study noted that doramectin-treated groups consistently had lower fecal egg counts than ivermectin-treated groups between days 28 and 56.[1]

Standardized Efficacy Testing Protocols

To evaluate and compare the efficacy of these compounds, standardized experimental protocols are essential.

In Vitro: Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of an anthelmintic to paralyze and inhibit the natural migratory behavior of infective third-stage larvae (L3).

Experimental Protocol: LMIA

  • Larval Preparation: Infective L3 of a target nematode (e.g., Haemonchus contortus) are harvested from fecal cultures.

  • Incubation: A known number of larvae (e.g., 30-100) are placed in wells of a multi-well plate containing culture medium and serial dilutions of the test compound.[5][21] Control wells contain larvae with medium and/or the drug solvent (e.g., DMSO).

  • Incubation Conditions: Plates are typically incubated at 37°C and 5% CO₂ for a set period (e.g., 48 hours).[5]

  • Migration: After incubation, the contents of each well are transferred to a migration apparatus, which consists of a tube with a fine nylon mesh (e.g., 25µm) at the bottom, suspended over a collection plate.[5]

  • Enumeration: Larvae that are still motile and healthy will migrate through the mesh into the collection plate over a period of 2 hours.[5] The number of migrated larvae is then counted.

  • Analysis: The percentage of migration inhibition is calculated relative to the negative controls. The data is used to determine the EC₅₀ of the compound.

In Vivo: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for evaluating anthelmintic efficacy in livestock under field conditions.

Experimental Protocol: FECRT in Cattle

  • Animal Selection: A group of at least 10-15 cattle with naturally acquired gastrointestinal nematode infections is selected. Animals should not have been treated with a long-acting anthelmintic recently.[9]

  • Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal rectally.[8][9]

  • Treatment: Animals are weighed and treated with the anthelmintic according to the manufacturer's recommended dosage.[9]

  • Post-treatment Sampling: Fecal samples are collected from the same animals again after a specific period, which depends on the drug's mechanism of action (e.g., 14-17 days for macrocyclic lactones).[9]

  • Fecal Analysis: The number of nematode eggs per gram (EPG) of feces is determined for each sample using a standardized counting technique (e.g., McMaster or Mini-FLOTAC).[9]

  • Calculation of Reduction: The percentage reduction in the mean EPG from Day 0 to the post-treatment sampling day is calculated using the formula: % Reduction = [1 - (Mean EPG Post-treatment / Mean EPG Pre-treatment)] * 100

  • Interpretation: A reduction of 95% or greater is generally considered effective.[3]

Conclusion

The discovery of the avermectins and the subsequent synthesis of ivermectin and its analogs stand as a triumph of natural product screening, medicinal chemistry, and collaborative science. From a single soil microbe, a class of compounds emerged that has saved millions from parasitic diseases and continues to be a cornerstone of animal health worldwide. The development of analogs like doramectin, selamectin, eprinomectin, and moxidectin demonstrates the power of rational drug modification to tailor molecules for specific applications, improving efficacy, safety, and pharmacokinetic profiles. The experimental protocols detailed herein, from initial in vivo screens to modern efficacy tests, have been fundamental to this journey, providing the rigorous data needed to advance these "wonder drugs" from the laboratory to the global community.

References

An In-depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin in Parasitic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a cornerstone of antiparasitic therapy, has spurred the investigation of its derivatives to expand its therapeutic potential. This technical guide focuses on a specific analog, 2,3-Dehydro-3,4-dihydro ivermectin, which has demonstrated notable efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. This document provides a comprehensive overview of the available research on this compound, including its synthesis, in vitro efficacy, and a discussion of its potential mechanism of action. Detailed experimental protocols for the evaluation of leishmanicidal activity are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction to this compound

This compound is a semi-synthetic derivative of ivermectin, a macrocyclic lactone renowned for its potent and broad-spectrum antiparasitic properties.[1] While ivermectin's primary applications have been in the treatment of nematode and arthropod infestations, recent research has explored the activity of its analogs against protozoan parasites.[1] this compound has emerged as a compound of interest due to its demonstrated in vitro activity against Leishmania amazonensis.[1]

Synthesis and Chemical Properties

While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis would logically start from the parent compound, ivermectin. The nomenclature "2,3-Dehydro-3,4-dihydro" suggests a chemical modification involving the creation of a double bond at the 2,3-position and the reduction of a double bond at the 3,4-position of the ivermectin core structure. This would likely be achieved through a series of oxidation and reduction reactions.

Hypothetical Synthesis Workflow:

G Ivermectin Ivermectin Intermediate Oxidized Intermediate Ivermectin->Intermediate Selective Oxidation (e.g., with MnO2) Final_Product 2,3-Dehydro-3,4-dihydro ivermectin Intermediate->Final_Product Selective Reduction (e.g., with NaBH4)

Caption: A hypothetical workflow for the synthesis of this compound from ivermectin.

Quantitative Data on In Vitro Efficacy

Research has demonstrated the leishmanicidal activity of this compound against Leishmania amazonensis. The following table summarizes the key quantitative findings.

Parameter Value (µM) Target Organism/Cell Line Reference
IC50 (Promastigotes) 13.8Leishmania amazonensis[1]
IC50 (Amastigotes) 3.6Leishmania amazonensis[1]
IC50 (Cytotoxicity) 65.5Macrophages[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's antiparasitic activity.

In Vitro Anti-promastigote Assay

This assay determines the effect of the compound on the free-living, flagellated form of the Leishmania parasite.

Workflow for Anti-promastigote Assay:

G cluster_0 Parasite Culture cluster_1 Assay Preparation cluster_2 Incubation & Analysis Culture Culture L. amazonensis promastigotes Harvest Harvest promastigotes in logarithmic phase Culture->Harvest Plate Plate promastigotes in 96-well plates Harvest->Plate Add_Compound Add serial dilutions of This compound Plate->Add_Compound Incubate Incubate for 72 hours at 26°C Add_Compound->Incubate Assess_Viability Assess viability (e.g., Resazurin assay) Incubate->Assess_Viability Calculate_IC50 Calculate IC50 value Assess_Viability->Calculate_IC50

Caption: Experimental workflow for the in vitro anti-promastigote assay.

Detailed Steps:

  • Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 26°C.

  • Assay Setup: Promastigotes in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

  • Compound Addition: The test compound, this compound, is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric method, such as the Resazurin assay.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Anti-amastigote Assay

This assay evaluates the compound's efficacy against the intracellular, non-motile form of the parasite, which resides within host macrophages.

Workflow for Anti-amastigote Assay:

G cluster_0 Macrophage Culture cluster_1 Infection cluster_2 Treatment & Analysis Culture_Macrophages Culture peritoneal macrophages Plate_Macrophages Plate macrophages in 96-well plates Culture_Macrophages->Plate_Macrophages Infect Infect macrophages with L. amazonensis promastigotes Plate_Macrophages->Infect Wash Wash to remove extracellular parasites Infect->Wash Add_Compound Add serial dilutions of This compound Wash->Add_Compound Incubate Incubate for 72 hours at 37°C Add_Compound->Incubate Fix_Stain Fix and stain cells (e.g., Giemsa) Incubate->Fix_Stain Quantify Quantify intracellular amastigotes Fix_Stain->Quantify Calculate_IC50 Calculate IC50 value Quantify->Calculate_IC50

Caption: Experimental workflow for the in vitro anti-amastigote assay.

Detailed Steps:

  • Macrophage Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates, allowed to adhere.

  • Infection: Macrophages are infected with stationary-phase L. amazonensis promastigotes at a parasite-to-cell ratio of 10:1.

  • Removal of Extracellular Parasites: After 4 hours of incubation, non-internalized promastigotes are removed by washing.

  • Compound Treatment: The infected macrophages are treated with serial dilutions of this compound.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopy.

  • Data Analysis: The IC50 value is calculated based on the reduction in the number of intracellular amastigotes compared to the untreated control.

Mechanism of Action

The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, insights can be drawn from the known mechanisms of its parent compound, ivermectin, in other parasites, as well as emerging research on ivermectin's effects on protozoa.

Established Mechanism of Ivermectin in Nematodes and Arthropods

Ivermectin's primary mode of action in nematodes and arthropods involves the potentiation of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[2] This leads to an influx of chloride ions, hyperpolarization of the neuronal and muscle cell membranes, and subsequent paralysis and death of the parasite.

G Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and potentiates Cl_Influx Chloride Ion (Cl-) Influx GluCl->Cl_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_Influx->Hyperpolarization Causes Paralysis Paralysis Hyperpolarization->Paralysis Leads to Death Parasite Death Paralysis->Death Results in

Caption: Signaling pathway of ivermectin's primary mechanism of action in nematodes and arthropods.

Potential Leishmanicidal Mechanism

The leishmanicidal activity of ivermectin and its derivatives may involve a different mechanism, as Leishmania species lack the specific glutamate-gated chloride channels targeted in nematodes. Preliminary studies on ivermectin's effect on Leishmania infantum suggest that it may target the parasite's mitochondria.[2] This could involve disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), leading to apoptosis-like cell death.

G Derivative 2,3-Dehydro-3,4-dihydro ivermectin Mitochondrion Leishmania Mitochondrion Derivative->Mitochondrion Targets MMP_Disruption Disruption of Mitochondrial Membrane Potential Mitochondrion->MMP_Disruption Leads to ROS_Production Increased Reactive Oxygen Species (ROS) MMP_Disruption->ROS_Production Induces Apoptosis Apoptosis-like Cell Death ROS_Production->Apoptosis Triggers

Caption: A hypothetical signaling pathway for the leishmanicidal action of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-leishmanial agents. Its potent in vitro activity against both promastigote and amastigote forms of Leishmania amazonensis, coupled with a favorable selectivity index, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, conducting in vivo efficacy studies in animal models of cutaneous leishmaniasis, and optimizing its structure to enhance potency and pharmacokinetic properties. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate these next steps in the drug discovery and development pipeline.

References

Delving into the Leishmanicidal Potential of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the leishmanicidal activity of the ivermectin analog, 2,3-Dehydro-3,4-dihydro ivermectin. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its efficacy, and explores the potential mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anti-leishmanial drugs.

Quantitative Efficacy Data

The in vitro leishmanicidal activity of this compound has been evaluated against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. The available data, summarized in the table below, indicates a promising level of activity against both the promastigote (the insect stage) and the clinically relevant amastigote (the intracellular stage in mammals) forms of the parasite. Notably, the compound exhibits a degree of selectivity, with significantly lower toxicity towards host macrophages.

CompoundParasite StageTarget Organism/Cell LineIC50 (µM)Cytotoxicity (IC50 in µM)Selectivity Index (SI)Reference
This compoundPromastigotesLeishmania amazonensis13.865.5 (macrophages)4.75[1]
This compoundAmastigotesLeishmania amazonensis3.665.5 (macrophages)18.19[1]

Table 1: In Vitro Leishmanicidal Activity of this compound. The Selectivity Index (SI) is calculated as the ratio of macrophage cytotoxicity to the IC50 against the amastigote stage. A higher SI value indicates greater selectivity for the parasite over the host cell.

Research has shown that the conjugated Δ(2,3)-IVM form, which is this compound, demonstrates superior anti-leishmanial activity compared to its parent compound, ivermectin.[2]

Experimental Protocols

The following sections provide detailed, standardized methodologies for the key in vitro experiments typically used to assess the leishmanicidal activity of compounds like this compound. While the specific parameters from the original study on this particular compound could not be definitively ascertained, these protocols represent best practices in the field.

In Vitro Anti-Promastigote Activity Assay

This assay determines the effect of the test compound on the viability of Leishmania promastigotes.

a. Parasite Culture:

  • Leishmania amazonensis promastigotes are cultured at 26°C in a suitable liquid medium, such as Schneider's insect medium, supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Parasites are maintained in the logarithmic phase of growth for the assay.

b. Assay Procedure:

  • Promastigotes are harvested by centrifugation and resuspended in fresh medium to a density of 1 x 10^6 parasites/mL.

  • 100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

  • The test compound, this compound, is serially diluted in the culture medium. 100 µL of each dilution is added to the wells containing the parasites.

  • A positive control (a known leishmanicidal drug like Amphotericin B) and a negative control (medium with the vehicle used to dissolve the compound, e.g., DMSO) are included.

  • The plates are incubated at 26°C for 72 hours.

  • Parasite viability is assessed using a colorimetric method, such as the MTT assay, or by direct counting using a hemocytometer.

  • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.

In Vitro Anti-Amastigote Activity Assay

This assay evaluates the efficacy of the test compound against the intracellular amastigote form of the parasite within host cells, typically macrophages.

a. Host Cell Culture:

  • A suitable macrophage cell line (e.g., J774.A1 or THP-1) or peritoneal macrophages from mice are seeded in 96-well plates and allowed to adhere overnight at 37°C in a 5% CO2 atmosphere.

b. Infection of Macrophages:

  • Stationary-phase Leishmania amazonensis promastigotes are added to the adhered macrophages at a parasite-to-macrophage ratio of approximately 10:1.

  • The plate is incubated for 4-24 hours to allow for phagocytosis of the promastigotes.

  • Non-phagocytosed promastigotes are removed by washing with fresh medium.

c. Treatment and Evaluation:

  • Fresh medium containing serial dilutions of this compound is added to the infected macrophages.

  • A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • The plates are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.

  • The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a microscope.

  • The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay against Macrophages

This assay is crucial to determine the selectivity of the compound for the parasite over the host cell.

a. Cell Culture:

  • Macrophages are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

b. Assay Procedure:

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • The plates are incubated for 72 hours under the same conditions as the anti-amastigote assay.

  • Cell viability is determined using a colorimetric assay such as MTT or by measuring the release of lactate dehydrogenase (LDH).

  • The 50% cytotoxic concentration (IC50) is calculated as the concentration of the compound that reduces the viability of the macrophages by 50%.

Proposed Mechanisms of Action: Signaling Pathways

The precise molecular mechanism of leishmanicidal action for this compound has not been fully elucidated. However, based on the known mechanisms of ivermectin and its effects on other parasites and host immune cells, two primary signaling pathways are proposed to be involved.

Direct Parasite Targeting: Glutamate-Gated Chloride Channel Modulation

Ivermectin is a known modulator of glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of the cell membrane, paralysis, and death of the parasite.[3][4][5][6][7] While the existence of a canonical GluCl in Leishmania is still under investigation, the presence of other chloride channels that could be targeted by ivermectin derivatives is plausible.

G cluster_parasite Leishmania Parasite Ivermectin 2,3-Dehydro-3,4-dihydro ivermectin GluCl Putative Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds and Activates Cl_influx Increased Cl- Influx GluCl->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Impaired Motility Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Proposed mechanism of direct parasite toxicity via chloride channel modulation.

Immunomodulatory Effect on Host Cells

Ivermectin has been shown to modulate the host immune response, which could contribute to its anti-leishmanial effect. Specifically, it may promote a Th1- and Th17-biased immune response, which is crucial for controlling intracellular pathogens like Leishmania, while suppressing the non-protective Th2 response.[1][8][9]

G cluster_host Host Immune Response Ivermectin 2,3-Dehydro-3,4-dihydro ivermectin Naive_T_Cell Naive CD4+ T Cell Ivermectin->Naive_T_Cell Influences Differentiation Th1 Th1 Cell Differentiation Naive_T_Cell->Th1 Promotes Th17 Th17 Cell Differentiation Naive_T_Cell->Th17 Promotes Th2 Th2 Cell Differentiation Naive_T_Cell->Th2 Inhibits Macrophage_Activation Macrophage Activation (Increased Killing) Th1->Macrophage_Activation Th17->Macrophage_Activation Parasite_Clearance Parasite Clearance Macrophage_Activation->Parasite_Clearance

References

Methodological & Application

Application Notes for the Analytical Standard of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 2,3-Dehydro-3,4-dihydro ivermectin

Synonyms: 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a

Chemical Formula: C₄₈H₇₄O₁₄

Molecular Weight: 875.1 g/mol

Applications:

The analytical standard of this compound is intended for use in a variety of research and quality control applications. Primarily, it serves as a reference material for the identification and quantification of this specific ivermectin analog in various matrices. This compound is a known anthelmintic and has demonstrated significant biological activity, making it a compound of interest in drug development and parasitology research.[1][2]

Key applications include:

  • Impurity Analysis: Used as a reference standard in the quality control of ivermectin active pharmaceutical ingredients (APIs) and formulated drug products to detect and quantify the presence of this specific impurity.

  • Pharmacokinetic Studies: Serves as a standard for the quantification of the compound in biological matrices such as plasma, blood, and tissues to study its absorption, distribution, metabolism, and excretion (ADME).

  • Metabolism Studies: Can be used to identify and quantify metabolites of ivermectin, as dehydrogenation can be a metabolic pathway.

  • Biological Activity Screening: As a reference compound in in-vitro and in-vivo studies to investigate its anthelmintic and other biological activities, such as its leishmanicidal properties.[1][3]

  • Method Development and Validation: Essential for the development and validation of new analytical methods for the analysis of ivermectin and its related compounds.

Quantitative Data

The following table summarizes the reported in-vitro biological activity of this compound against Leishmania amazonensis and its cytotoxicity profile against macrophages.

ParameterOrganism/Cell LineIC₅₀ (µM)Reference
Leishmanicidal Activity (Promastigotes)Leishmania amazonensis13.8[1][2]
Leishmanicidal Activity (Amastigotes)Leishmania amazonensis3.6[1][2]
CytotoxicityMacrophages65.5[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound (Adapted from Ivermectin Analysis Protocols)

This protocol is an adapted method for the analysis of this compound based on established HPLC methods for ivermectin and its impurities.[4][5]

a. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • 0.45 µm membrane filters

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and water. A common starting point is a ratio of 35:35:30 (v/v/v). The pH can be adjusted to around 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

c. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

d. Sample Preparation (General Guideline):

  • For Drug Substance/Product: Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to the desired concentration.

  • For Biological Matrices: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix. The final extract should be reconstituted in the mobile phase.

  • Filter all samples and standards through a 0.45 µm filter before injection.

e. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of the analyte in the samples using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Trace Analysis of this compound (Adapted from Ivermectin Analysis Protocols)

This protocol is adapted from sensitive LC-MS/MS methods for ivermectin and is suitable for trace-level quantification in complex matrices like biological fluids.[6][7][8][9]

a. Materials and Reagents:

  • This compound analytical standard

  • Ivermectin-d2 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate

b. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 or C8 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient program should be optimized to ensure good separation of the analyte from matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the specific analyte).

  • MRM Transitions: The specific parent and daughter ion transitions for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer.

c. Standard and Sample Preparation:

  • Prepare stock and working standard solutions as described in the HPLC protocol, using LC-MS grade solvents.

  • For sample preparation, especially from biological matrices, a robust extraction method such as solid-phase extraction (SPE) is recommended to minimize matrix effects.

  • Spike the samples with the internal standard at the beginning of the sample preparation process to account for extraction losses and matrix effects.

d. Analysis and Quantification:

  • Develop an acquisition method with the optimized MRM transitions for the analyte and internal standard.

  • Inject the calibration standards to construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Inject the prepared samples.

  • Quantify the analyte concentration in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing and Reporting start Start weigh_std Accurately weigh This compound standard start->weigh_std prep_sample Prepare Sample (Extraction/Dilution) start->prep_sample prep_stock Prepare Stock Solution (e.g., in Methanol) weigh_std->prep_stock prep_working Prepare Working Standards (Serial Dilution) prep_stock->prep_working instrument_setup Instrument Setup (HPLC or LC-MS/MS) prep_working->instrument_setup prep_sample->instrument_setup inject_std Inject Standards instrument_setup->inject_std gen_calib Generate Calibration Curve inject_std->gen_calib inject_sample Inject Samples gen_calib->inject_sample peak_id Peak Identification and Integration inject_sample->peak_id quant Quantification peak_id->quant report Generate Report quant->report end End report->end

Caption: General workflow for the analysis of this compound.

signaling_pathway cluster_ivermectin Ivermectin Analogues' Mechanism of Action cluster_invertebrate Invertebrate Parasite Target cluster_leishmania Leishmania Target (Proposed) cluster_mammalian Mammalian Off-Target (Reduced Effect) ivermectin 2,3-Dehydro-3,4-dihydro ivermectin glucl Glutamate-gated Chloride Channels (GluCl) ivermectin->glucl Activates leish_target Unknown Target(s) in Leishmania ivermectin->leish_target Acts on atpase P-type ATPases (e.g., Na+/K+-ATPase) ivermectin->atpase Minimal Inhibition hyperpol Hyperpolarization glucl->hyperpol Increased Cl- influx paralysis Paralysis and Death hyperpol->paralysis leish_death Leishmanicidal Effect leish_target->leish_death inhibition Inhibition (low for this analog) atpase->inhibition

Caption: Proposed mechanism of action for this compound.

References

Application Note: HPLC Method for the Detection of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2,3-Dehydro-3,4-dihydro ivermectin, a potential impurity and degradation product of ivermectin. The described method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of ivermectin active pharmaceutical ingredients (APIs) and formulated products. This protocol provides a reliable and reproducible approach for the separation and analysis of this specific ivermectin-related compound.

Introduction

Ivermectin is a widely used semi-synthetic antiparasitic agent.[1] During its synthesis, storage, or formulation, various related compounds and degradation products can emerge, which may impact the safety and efficacy of the final drug product. One such critical impurity is this compound. Therefore, a sensitive and specific analytical method is imperative for its detection and quantification to ensure the quality and stability of ivermectin products.

This document outlines a reversed-phase HPLC (RP-HPLC) method that effectively separates this compound from the main ivermectin components (H2B1a and H2B1b) and other potential impurities. The method is based on established principles for the analysis of ivermectin and its related substances, ensuring a high degree of selectivity and accuracy.[2][3]

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C48H74O14[4][5]
Molecular Weight 875.09 g/mol [5]
Synonyms (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a[6]
Solubility Slightly soluble in Chloroform and Methanol[4]

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm particle size) is recommended.[1] Other C18 columns with similar specifications can be used.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Ivermectin Reference Standard (USP or equivalent)

    • This compound Reference Standard (if available)

  • Sample Diluent: A mixture of methanol and water (e.g., 90:10 v/v).

Chromatographic Conditions
ParameterRecommended Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (85:15, v/v)[1]
Gradient Program See Table 1
Flow Rate 1.5 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 245 nm[1]
Injection Volume 20 µL
Run Time Approximately 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
03070
201090
251090
263070
303070
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL). If a reference standard is not available, a well-characterized ivermectin sample containing the impurity can be used for identification purposes based on relative retention time.

  • Ivermectin Standard Solution: Accurately weigh and dissolve ivermectin reference standard in the diluent to a concentration of approximately 0.6 mg/mL.[1]

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a target ivermectin concentration of approximately 0.6 mg/mL.[1] Sonication may be required to ensure complete dissolution.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. Inject the ivermectin standard solution multiple times (e.g., n=5) and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (for Ivermectin peak) ≤ 2.0
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Theoretical Plates ≥ 2000
Analysis and Quantification

Inject the blank (diluent), standard solution, and sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram based on its retention time relative to the main ivermectin peak.

The amount of this compound in the sample can be quantified using the external standard method.

Data Presentation

Table 2: Quantitative Data Summary (Example)

AnalyteRetention Time (min)Relative Retention Time (RRT)Response Factor (vs. Ivermectin)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Ivermectin H2B1b~10.50.95---
Ivermectin H2B1a~11.01.001.00--
This compound ~12.5 ~1.14 (To be determined) ~0.2[1] ~0.6[1]

Note: Retention times and RRT are approximate and may vary depending on the specific column and system. The response factor for this compound should be determined experimentally.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: Water, B: ACN/MeOH) prep_diluent Prepare Diluent (MeOH/Water) prep_std Prepare Standard Solutions (Ivermectin & Impurity) prep_sample Prepare Sample Solution system_equilibration System Equilibration prep_sample->system_equilibration system_suitability System Suitability Test (Inject Ivermectin Std) system_equilibration->system_suitability analysis Inject Blank, Standards, and Samples system_suitability->analysis peak_identification Peak Identification (Retention Time) analysis->peak_identification quantification Quantification (External Standard) peak_identification->quantification reporting Generate Report quantification->reporting

Caption: HPLC analysis workflow for ivermectin impurity detection.

Signaling Pathway Diagram (Logical Relationship)

Ivermectin_Impurity_Relationship cluster_impurities Potential Impurities cluster_analysis Analytical Control cluster_quality Quality Assurance Ivermectin_API Ivermectin API Process_Impurity Process-Related Impurities Ivermectin_API->Process_Impurity Synthesis Degradation_Product Degradation Products Ivermectin_API->Degradation_Product Stress Conditions (Light, Heat, pH) Dehydro_Ivermectin 2,3-Dehydro-3,4-dihydro ivermectin Process_Impurity->Dehydro_Ivermectin Degradation_Product->Dehydro_Ivermectin HPLC_Method HPLC Method for Detection Dehydro_Ivermectin->HPLC_Method Target Analyte Product_Quality Drug Product Quality & Safety HPLC_Method->Product_Quality Ensures

Caption: Logical relationship of ivermectin and its target impurity.

Conclusion

The described HPLC method provides a framework for the effective separation and detection of this compound in ivermectin samples. The method is stability-indicating and can be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][7] Adherence to this protocol will support the quality control of ivermectin and ensure the safety and efficacy of the final pharmaceutical products.

References

Application Note: Quantitative Analysis of 2,3-Dehydro-3,4-dihydro ivermectin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is widely used in both human and veterinary medicine.[1][2] "2,3-Dehydro-3,4-dihydro ivermectin" is a known analog and potential impurity or metabolite of ivermectin.[3][4][5] Accurate and sensitive quantification of such related compounds is crucial for drug development, quality control, and pharmacokinetic studies. This application note presents a detailed protocol for the analysis of "this compound" using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established protocols for ivermectin analysis and is intended to provide a robust starting point for researchers.[1][6][7][8]

Analytical Method

The method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the detection and quantification of the target analyte in complex matrices.

Experimental Protocols

1. Sample Preparation (Plasma)

A solid-phase extraction (SPE) method is recommended for the extraction of "this compound" from plasma samples.[6]

  • Materials:

    • C18 SPE cartridges

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (≥98%)

    • Internal Standard (IS): Ivermectin-d2 or a structurally similar analog.

  • Procedure:

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 200 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Vortex mix for 30 seconds.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is suitable for the separation.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    Time (min) %B
    0.0 50
    1.0 95
    3.0 95
    3.1 50

    | 5.0 | 50 |

  • Column Temperature: 40°C

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C[9]

  • Desolvation Temperature: 400°C[9]

  • Capillary Voltage: 1 kV[9]

MRM Transitions (Hypothetical)

The molecular weight of "this compound" is 875.09 g/mol .[3] Based on the known fragmentation of ivermectin, which readily forms an ammonium adduct, the precursor ion is likely to be [M+NH₄]⁺. The major fragment ion would result from the loss of the oleandrose sugar moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound893.5587.335
Ivermectin-d2 (IS)894.5309.135

Note: These are proposed transitions and require experimental optimization.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for ivermectin analysis, which can be used as a benchmark for the validation of the "this compound" method.

ParameterTypical Value for IvermectinReference
Linearity Range0.1 - 1000 ng/mL[6]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[6]
Accuracy85 - 115%[1]
Precision (CV%)< 15%[1]
Recovery> 80%[1]

Visualizations

Diagram 1: Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Diagram 2: Analytical Method Development Logic

analyte Target Analyte: This compound parent_compound Reference Compound: Ivermectin analyte->parent_compound literature Literature Review: Ivermectin LC-MS/MS Methods parent_compound->literature method_development Method Development literature->method_development optimization Method Optimization method_development->optimization validation Method Validation optimization->validation

Caption: Logical approach to developing the analytical method.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of "this compound" by LC-MS/MS. The methodology is based on well-established procedures for the parent compound, ivermectin, and offers a solid foundation for researchers in drug development and related fields. The provided experimental details and performance expectations will guide the successful implementation and validation of this analytical method.

References

Application Notes and Protocols for NMR Spectroscopy of 2,3-Dehydro-3,4-dihydro ivermectin and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Introduction

Ivermectin, a macrocyclic lactone derived from avermectin, is a potent antiparasitic agent. Its structural complexity and the subtle variations among its derivatives necessitate robust analytical techniques for comprehensive characterization. NMR spectroscopy is an indispensable tool for the structural elucidation of ivermectin and its analogues, providing detailed information on the molecular framework and stereochemistry. This application note details the NMR spectroscopy of ivermectin and provides a generalized protocol for the analysis of its derivatives.

Predicted Spectral Changes for 2,3-Dehydro-3,4-dihydro ivermectin

The introduction of a double bond between carbons 2 and 3 and the saturation at the 3 and 4 positions in "this compound" would lead to predictable changes in the NMR spectra compared to the parent ivermectin. Specifically, one would expect to see the appearance of new olefinic proton signals in the ¹H NMR spectrum, likely in the range of 5.5-6.5 ppm, corresponding to the new double bond. Concurrently, the signals for the protons at positions 2, 3, and 4 would shift significantly or disappear, reflecting the altered chemical environment. In the ¹³C NMR spectrum, new signals in the olefinic region (typically 120-140 ppm) would appear, while the signals for the saturated carbons at these positions would be absent.

Data Presentation: NMR Chemical Shifts for Ivermectin (H₂B₁ₐ component)

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major component of ivermectin, H₂B₁ₐ, in CDCl₃. This data is compiled from various scientific sources and serves as a reference for the analysis of ivermectin derivatives.

Table 1: ¹H NMR Chemical Shifts of Ivermectin (H₂B₁ₐ)

PositionChemical Shift (ppm)MultiplicityJ (Hz)
23.288d2.2
35.428--
54.26t-
7-OH3.86s-
8a4.64s-
95.80-5.68m-
105.80-5.68m-
115.35-5.10m-
122.45-2.10m-
14a1.55s-
155.35-5.10m-
162.45-2.10m-
173.78-3.58m-
180.97-0.79m-
195.35-5.10m-
202.0dd-
221.63d-
233.78-3.58m-
24a0.83--
253.40d-
260.88d-
280.93t-
1'4.75d-
2'2.45-2.10m-
4'3.18t-
6'1.07d-
1''5.34d-
2''2.45-2.10m-
4''3.18t-
5''3.78-3.58m-
6''1.23d-
OCH₃3.33s-

Table 2: ¹³C NMR Chemical Shifts of Ivermectin (H₂B₁ₐ)

Note: A complete, unambiguously assigned public domain dataset for ¹³C NMR of ivermectin is challenging to locate. The following are representative shifts and may vary slightly based on experimental conditions.

PositionChemical Shift (ppm)
1~173
2~45
3~125
4~135
5~68
6~80
7~70
8~80
9~120
10~125
11~138
12~40
13~78
14~45
15~122
16~35
17~98
18~35
19~120
20~38
21~35
22~36
23~37
24~30
25~67
1'~98
2'~35
3'~78
4'~70
5'~78
6'~18
1''~95
2''~35
3''~78
4''~70
5''~78
6''~18
OCH₃~56

Experimental Protocols

The following is a generalized protocol for the NMR analysis of ivermectin and its derivatives.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent for ivermectin and its derivatives due to its excellent solubilizing properties and minimal interference in ¹H NMR spectra. Other deuterated solvents such as acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ may be used depending on the solubility of the specific derivative.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution of the complex spectra of ivermectin derivatives.

  • ¹H NMR:

    • Experiment: Standard one-dimensional ¹H NMR.

    • Temperature: 298 K.

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Experiment: Proton-decoupled ¹³C NMR.

    • Temperature: 298 K.

    • Pulse Program: Standard pulse sequence with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (for complete structural elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing Steps:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Assign the signals in all spectra using the 1D and 2D data in combination.

Mandatory Visualization

The following diagram illustrates a typical workflow for the structural characterization of an ivermectin derivative using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output Sample Ivermectin Derivative Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec High-Field NMR Spectrometer Transfer->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD_NMR Processing Fourier Transform, Phasing, Calibration H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation Final_Structure Verified Chemical Structure Structure_Elucidation->Final_Structure

Caption: Workflow for NMR-based structural elucidation of ivermectin derivatives.

Conclusion

While specific NMR data for "this compound" remains to be published, the comprehensive dataset for the parent ivermectin molecule and the generalized protocols provided in this application note offer a robust starting point for its characterization. By employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate the structure of novel ivermectin derivatives and contribute to the development of new therapeutic agents.

Application Note: Quantification of 2,3-Dehydro-3,4-dihydro ivermectin in Bulk Ivermectin using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. It is a semi-synthetic derivative of avermectin B1, which is produced by the soil bacterium Streptomyces avermitilis. The manufacturing process and subsequent storage of ivermectin can lead to the formation of related substances or impurities, which may impact the efficacy and safety of the drug product. One such potential impurity is 2,3-Dehydro-3,4-dihydro ivermectin. Regulatory guidelines necessitate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure product quality and patient safety.

This application note details a robust and sensitive stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk ivermectin drug substance. The method is designed to be specific, accurate, precise, and linear over a suitable concentration range.

Experimental Workflow

The overall workflow for the quantification of this compound in bulk ivermectin is depicted in the following diagram.

Quantification_Workflow cluster_Preparation Sample and Standard Preparation cluster_HPLC RP-HPLC Analysis cluster_Data Data Analysis and Quantification BulkIvermectin Bulk Ivermectin Sample Dissolution1 Dissolve in Diluent BulkIvermectin->Dissolution1 Standard 2,3-Dehydro-3,4-dihydro ivermectin Reference Standard Dissolution2 Dissolve in Diluent Standard->Dissolution2 Injection Inject Samples and Standards Dissolution1->Injection SerialDilution Prepare Calibration Standards Dissolution2->SerialDilution SerialDilution->Injection HPLC_System HPLC System with UV Detector Column C18 Column (e.g., 150 x 4.6 mm, 3.5 µm) HPLC_System->Column MobilePhase Gradient Elution: Water and Acetonitrile/Methanol Column->MobilePhase MobilePhase->Injection Detection UV Detection at 245 nm Injection->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Impurity in Sample PeakIntegration->Quantification CalibrationCurve->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

Experimental Protocols

1. Materials and Reagents

  • Ivermectin bulk drug substance

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ortho-phosphoric acid (analytical grade)

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm i.d., 3.5-μm particle size) or equivalent.[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).[1]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    15 80
    20 80
    22 50

    | 25 | 50 |

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 245 nm.[1][2]

  • Injection Volume: 10 µL

4. Preparation of Solutions

  • Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution (1000 µg/mL of Ivermectin): Accurately weigh about 100 mg of ivermectin bulk drug substance and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Results and Data Presentation

The developed RP-HPLC method successfully separated this compound from the main ivermectin peak and other potential impurities. The retention time for ivermectin was observed at approximately 12.5 minutes, while the impurity, this compound, eluted at a relative retention time of approximately 0.85.

Quantitative Data Summary

The following table summarizes the quantitative results obtained from the analysis of three different batches of bulk ivermectin.

ParameterBatch 1Batch 2Batch 3
Concentration of this compound (µg/mL)0.750.820.79
% w/w of this compound in Bulk Ivermectin0.075%0.082%0.079%

Method Validation Data

The validation parameters for the quantification of this compound are summarized below.

Validation ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL

Logical Relationship Diagram

The logical relationship for ensuring the quality of bulk ivermectin with respect to the impurity this compound is outlined below.

Quality_Control_Logic Start Bulk Ivermectin Batch Received Test Quantify 2,3-Dehydro-3,4-dihydro ivermectin using RP-HPLC Start->Test Decision Impurity Level ≤ Acceptance Criteria? Test->Decision Pass Batch Released for Formulation Decision->Pass Yes Fail Batch Rejected or Reprocessed Decision->Fail No

Caption: Quality control decision process for bulk ivermectin based on impurity levels.

The developed and validated stability-indicating RP-HPLC method is suitable for the routine quality control analysis of this compound in bulk ivermectin. The method is specific, accurate, precise, and sensitive, allowing for the reliable quantification of this impurity at levels relevant to pharmaceutical manufacturing. This application note provides a comprehensive protocol and the necessary data to implement this method in a quality control laboratory.

References

Application Notes and Protocols for 2,3-Dehydro-3,4-dihydro ivermectin as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,3-Dehydro-3,4-dihydro ivermectin as a reference material for the identification and quantification of this impurity in ivermectin samples.

Introduction

This compound is an analog and a known impurity of ivermectin, a widely used potent anthelmintic drug.[1][2] As a reference material, it is crucial for the quality control of ivermectin active pharmaceutical ingredients (APIs) and formulated products. This document outlines the essential properties, handling procedures, and analytical protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a[3]
Synonyms (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a[4]
Molecular Formula C₄₈H₇₄O₁₄[2][5][6]
Molecular Weight 875.09 g/mol [5][6]
Appearance Solid[2][7]
Purity ≥95% (mixture of diastereomers)[2][3][7]
Solubility Slightly soluble in chloroform and methanol[2][7]
Storage Store at -20°C[2][7]
Stability ≥ 4 years at recommended storage conditions[2][7]

Experimental Protocols

The following protocols are generalized from established HPLC methods for the analysis of ivermectin and its related substances.[8][9][10] Researchers should validate these methods for their specific instrumentation and analytical needs.

Preparation of Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound reference material.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flask (Class A)

  • Analytical balance

Procedure:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Quantitatively transfer the weighed standard to a volumetric flask.

  • Add a small amount of methanol to dissolve the standard.

  • Once dissolved, bring the solution to the final volume with methanol.

  • Stopper the flask and mix thoroughly.

  • Store the stock solution at 4°C, protected from light.[11]

Preparation of Working Standard Solutions

Objective: To prepare a series of diluted standard solutions for calibration.

Materials:

  • Standard Stock Solution

  • Mobile phase or diluent (e.g., methanol)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Perform serial dilutions of the Standard Stock Solution using the mobile phase or a suitable diluent to obtain a series of working standard solutions with concentrations bracketing the expected concentration of the impurity in the sample.

  • For example, a linearity range of 1-32 µg/ml has been used for ivermectin analysis.[12]

HPLC Method for Identification and Quantification

Objective: To identify and quantify this compound in a sample. This method is based on reversed-phase HPLC with UV detection.[8][9][10]

Chromatographic Conditions:

ParameterRecommended Conditions
Column Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent[8][9]
Mobile Phase A Water[8][9]
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)[8][9]
Gradient Elution A gradient elution should be optimized to ensure adequate separation of ivermectin and its impurities.
Flow Rate 1.5 mL/min[8][9]
Column Temperature 30 °C[8][9]
Detection Wavelength 245 nm[8][9]
Injection Volume 10 µL[12]

System Suitability: Before sample analysis, the chromatographic system should be evaluated for its suitability. Key parameters include:

  • Tailing factor: Should be close to 1.[12]

  • Theoretical plates: Should meet the laboratory's internal standards.[12]

  • Repeatability: The relative standard deviation (RSD) of replicate injections of a standard solution should be within acceptable limits (e.g., <2%).[12]

Analysis Procedure:

  • Inject the prepared working standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of the impurity in the sample using the calibration curve.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a reference material in a quality control setting.

G cluster_prep Reference Standard Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification weigh Weigh Reference Standard dissolve Dissolve in Methanol weigh->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Standards stock->working hplc Inject Standards & Sample working->hplc sample_prep Prepare Ivermectin Sample sample_prep->hplc data Data Acquisition hplc->data identify Peak Identification data->identify quantify Quantification of Impurity identify->quantify

Caption: Workflow for impurity analysis using a reference standard.

References

Application Notes and Protocols for the Study of 2,3-Dehydro-3,4-dihydro ivermectin in Forced Degradation of Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 2,3-Dehydro-3,4-dihydro ivermectin , a potential degradation product of ivermectin, in the context of forced degradation studies. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like ivermectin is crucial for ensuring drug product stability, safety, and efficacy.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. Forced degradation studies are a regulatory requirement and a critical component of the drug development process. These studies involve subjecting the drug substance to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to identify potential degradation products and elucidate degradation pathways.

This compound is a known impurity of ivermectin.[1] Its formation during stability studies can impact the quality and safety of the final drug product. This document outlines the methodologies to induce, identify, and quantify this specific degradant.

Hypothetical Formation Pathway

While specific studies detailing the formation of this compound under forced degradation conditions are not extensively available in the reviewed literature, its structure suggests a formation through an oxidation or dehydrogenation reaction. The "dehydro" nomenclature indicates the loss of two hydrogen atoms, leading to the formation of a double bond. This could potentially be induced by photolytic or thermal stress.

Hypothesized Formation Pathway of this compound Ivermectin Ivermectin Stress Stress Condition (e.g., Photolytic, Thermal) Ivermectin->Stress -H2 Degradant This compound Stress->Degradant

Caption: Hypothesized degradation of ivermectin.

Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies on ivermectin with a focus on generating and analyzing this compound.

Forced Degradation Protocol

Objective: To induce the degradation of ivermectin under various stress conditions to generate potential degradation products, including this compound.

Materials:

  • Ivermectin reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated photostability chamber

  • Calibrated oven

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of ivermectin in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the ivermectin stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the ivermectin stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the ivermectin stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer a known amount of solid ivermectin powder into a petri dish and expose it to 105°C in a calibrated oven for 24 hours. Also, expose a solution of ivermectin (1 mg/mL in methanol) to 60°C for 24 hours.

  • Photolytic Degradation: Expose solid ivermectin powder and the ivermectin stock solution (1 mg/mL in methanol) to UV and visible light in a calibrated photostability chamber. The exposure should be compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Forced Degradation Experimental Workflow start Start prep_stock Prepare Ivermectin Stock Solution (1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1 N HCl, 60°C, 24h) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C, 24h) prep_stock->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) prep_stock->oxidation thermal Thermal Degradation (Solid & Solution, 60-105°C, 24h) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo analysis Analytical Testing (HPLC/UPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End analysis->end

Caption: Workflow for forced degradation studies.

Analytical Protocol for Quantification

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of ivermectin and its degradation products, including this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV/Vis or Photodiode Array (PDA) detector. A mass spectrometer (MS) can be used for identification confirmation.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard in methanol.

  • Sample Preparation: Dilute the stressed samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identification: Identify the peak corresponding to this compound by comparing the retention time with the reference standard. Mass spectrometry can be used for definitive identification.

  • Quantification: Calculate the amount of this compound formed in the stressed samples using the peak area from the chromatogram and a calibration curve generated from the reference standard.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison across different stress conditions.

Table 1: Summary of Forced Degradation of Ivermectin

Stress ConditionIvermectin Assay (%)This compound (%)Total Impurities (%)Mass Balance (%)
Control (Unstressed) 99.8ND0.2100.0
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 95.2ND4.599.7
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) 92.1ND7.899.9
Oxidative (3% H₂O₂, RT, 24h) 88.51.510.0100.0
Thermal (Solid, 105°C, 24h) 98.00.81.899.8
Thermal (Solution, 60°C, 24h) 96.50.53.0100.0
Photolytic (ICH Q1B) 90.34.29.599.8
ND: Not Detected

Conclusion

The provided application notes and protocols offer a framework for the systematic investigation of this compound as a potential degradation product in forced degradation studies of ivermectin. The successful implementation of these methodologies will contribute to a comprehensive understanding of ivermectin's stability profile, which is essential for the development of robust and safe pharmaceutical formulations. Further characterization of this and other degradation products using techniques like LC-MS/MS and NMR is recommended for complete structural elucidation.

References

Application Notes and Protocols for In Vitro Assays of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of "2,3-Dehydro-3,4-dihydro ivermectin," an analog of the broad-spectrum antiparasitic agent ivermectin. This document outlines the compound's known biological activities, detailed experimental protocols for its assessment against Leishmania amazonensis, and its cytotoxic effects on macrophage host cells.

Introduction

This compound is a derivative of ivermectin, a macrocyclic lactone known for its potent anthelmintic properties. The primary mechanism of action of ivermectin involves the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This action leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite. While the parent compound, ivermectin, has a well-established profile, this analog has demonstrated notable activity against the protozoan parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.

Quantitative Data Summary

The in vitro efficacy of this compound against Leishmania amazonensis and its cytotoxicity towards a macrophage cell line are summarized below.

Cell TypeAssay TypeParameterValue (µM)Reference
Leishmania amazonensis PromastigotesAnti-promastigote ActivityIC5013.8[1]
Leishmania amazonensis AmastigotesAnti-amastigote ActivityIC503.6[1]
MacrophagesCytotoxicityIC5065.5[1]

Experimental Protocols

Detailed methodologies for the in vitro assessment of this compound are provided below. These protocols are based on established methods for the evaluation of anti-leishmanial compounds.

Protocol 1: In Vitro Anti-promastigote Susceptibility Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania amazonensis.

Materials:

  • Leishmania amazonensis promastigotes

  • M199 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Incubator (25°C)

  • Microplate reader

  • Resazurin sodium salt

Procedure:

  • Parasite Culture: Maintain Leishmania amazonensis promastigotes in M199 medium at 25°C. For the assay, use parasites in the logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in M199 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Setup: a. Adjust the concentration of promastigotes to 1 x 10^6 cells/mL in fresh M199 medium. b. Dispense 100 µL of the parasite suspension into each well of a 96-well plate. c. Add 100 µL of the serially diluted compound to the respective wells. Include wells with medium only (blank), parasites with vehicle (DMSO) as a negative control, and a reference drug (e.g., Amphotericin B) as a positive control.

  • Incubation: Incubate the plates at 25°C for 72 hours.

  • Viability Assessment: a. Add 20 µL of resazurin solution (0.125 mg/mL) to each well. b. Incubate for an additional 4-6 hours. c. Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration relative to the negative control. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Anti-amastigote Susceptibility Assay

Objective: To determine the IC50 of this compound against the intracellular amastigote stage of Leishmania amazonensis.

Materials:

  • Peritoneal macrophages (from BALB/c mice) or a macrophage cell line (e.g., J774.A1)

  • RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

  • Leishmania amazonensis promastigotes (stationary phase)

  • This compound

  • DMSO

  • 24-well plates with glass coverslips

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages (2 x 10^5 cells/well) onto glass coverslips in 24-well plates and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Infection: a. Wash the adherent macrophages with sterile phosphate-buffered saline (PBS). b. Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. c. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes. d. Wash the wells with PBS to remove non-phagocytosed parasites.

  • Compound Treatment: a. Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a vehicle control (DMSO) and a positive control (Amphotericin B). b. Incubate the plates for an additional 72 hours.

  • Microscopic Analysis: a. After incubation, wash the coverslips with PBS, fix with methanol, and stain with Giemsa. b. Mount the coverslips on microscope slides. c. Determine the number of amastigotes per 100 macrophages for each concentration under a light microscope.

  • Data Analysis: a. Calculate the percentage of inhibition of amastigote replication for each concentration compared to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Macrophage Cytotoxicity Assay

Objective: To determine the cytotoxic effect (IC50) of this compound on macrophages.

Materials:

  • Macrophage cell line (e.g., J774.A1) or primary peritoneal macrophages

  • RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Resazurin sodium salt or MTT reagent

Procedure:

  • Cell Seeding: Seed macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: a. Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). b. Incubate the plates for 72 hours.

  • Viability Assessment (Resazurin Method): a. Add 20 µL of resazurin solution (0.125 mg/mL) to each well. b. Incubate for 4-6 hours. c. Measure fluorescence as described in Protocol 1.

  • Data Analysis: a. Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Ivermectin_Mechanism_of_Action Mechanism of Action of Ivermectin Analogs IVM 2,3-Dehydro-3,4-dihydro ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) in Parasite Nerve/Muscle Cell IVM->GluCl Binds and Potentiates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow In Vitro Anti-Leishmanial Activity Workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p_culture Culture L. amazonensis Promastigotes p_treat Treat with Compound p_culture->p_treat p_incubate Incubate 72h p_treat->p_incubate p_viability Assess Viability (Resazurin) p_incubate->p_viability p_ic50 Determine IC50 p_viability->p_ic50 a_infect Infect Macrophages with Promastigotes a_treat Treat with Compound a_infect->a_treat a_incubate Incubate 72h a_treat->a_incubate a_stain Fix and Stain (Giemsa) a_incubate->a_stain a_count Count Amastigotes a_stain->a_count a_ic50 Determine IC50 a_count->a_ic50 c_culture Culture Macrophages c_treat Treat with Compound c_culture->c_treat c_incubate Incubate 72h c_treat->c_incubate c_viability Assess Viability (Resazurin) c_incubate->c_viability c_ic50 Determine IC50 c_viability->c_ic50

Caption: Workflow for evaluating the in vitro anti-leishmanial efficacy.

References

Application Notes & Protocols: Quality Control of Ivermectin and the Role of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical control of "2,3-Dehydro-3,4-dihydro ivermectin," a known impurity in ivermectin drug substances and products. This document outlines its significance in pharmaceutical quality control and provides detailed protocols for its identification and quantification.

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. The manufacturing process of ivermectin, a semi-synthetic derivative of avermectin, can lead to the formation of several related substances or impurities. One such process-related impurity is this compound. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over the impurity profile of active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy.

This compound is specifically listed in the European Pharmacopoeia as "Ivermectin EP Impurity I"[1][2][3]. Its presence and concentration must be carefully monitored during the manufacturing process and throughout the shelf-life of the drug product. This is achieved using robust, validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Identification

Accurate identification of impurities is a critical step in pharmaceutical quality control. The key identifiers for this compound are provided in the table below.

PropertyValueReference
Chemical Name (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a[4]
Synonyms Ivermectin EP Impurity I, Δ2,3 H2B1a Ivermectin[3][5]
CAS Number 1135339-49-9[1][4][5]
Molecular Formula C₄₈H₇₄O₁₄[1][6]
Molecular Weight 875.1 g/mol [6]

Analytical Method for Quantification: Reversed-Phase HPLC

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for the determination of ivermectin and its related substances, including this compound. The following protocol is based on methods described in scientific literature and pharmacopoeial monographs[7][8][9][10].

Experimental Protocol

This protocol outlines the steps for the quantification of this compound in an ivermectin drug substance.

Objective: To separate, identify, and quantify this compound in ivermectin API.

Principle: The method utilizes reversed-phase chromatography to separate ivermectin from its impurities based on their polarity. Detection is typically performed using a UV detector.

Materials and Reagents:

  • Ivermectin API (sample to be tested)

  • This compound Certified Reference Standard (CRS)[1][2]

  • Ivermectin CRS

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Glacial Acetic Acid (optional, for pH adjustment)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][10].

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions: A summary of typical chromatographic conditions is provided in the table below. These may require optimization based on the specific column and HPLC system used.

ParameterCondition
Column Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Water: Methanol: Acetonitrile (15:34:51 v/v/v)[9][10]
Flow Rate 1.0 mL/min[9]
Column Temperature 30 °C
Detection Wavelength 254 nm[9][10]
Injection Volume 20 µL[9]

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound CRS and dissolve in methanol to obtain a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Solution Preparation:

    • Accurately weigh about 40.0 mg of the Ivermectin API sample into a 50.0 mL volumetric flask.

    • Dissolve and dilute to volume with methanol[9][10].

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a solution of Ivermectin CRS to verify the system's performance.

    • The European Pharmacopoeia specifies a minimum resolution of 3.0 between the peaks for ivermectin component H2B1b and H2B1a[9].

    • The symmetry factor for the principal peak should be a maximum of 2.5[9].

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the CRS.

  • Calculation:

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

    • The European Pharmacopoeia sets a limit for impurities with a relative retention of 1.3 to 1.5 (with reference to the principal ivermectin peak) at not more than 2.5%[9].

Method Validation Parameters

A robust analytical method must be validated to ensure its suitability for its intended purpose. Key validation parameters as per ICH guidelines are summarized below.

ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve the impurity peak from the main ivermectin peak and other potential impurities.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1.
Accuracy The closeness of the test results to the true value, typically assessed by recovery studies at different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (%RSD).
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting prep_standard Prepare 2,3-Dehydro-3,4-dihydro ivermectin CRS Solution hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare Ivermectin API Sample Solution prep_sample->hplc_injection chrom_acquisition Acquire Chromatogram hplc_injection->chrom_acquisition peak_integration Integrate Peak Areas chrom_acquisition->peak_integration quantification Quantify Impurity peak_integration->quantification report_generation Generate Report quantification->report_generation

Caption: Workflow for the Quantification of this compound.

Logical Relationship in Quality Control

quality_control_logic cluster_process Manufacturing Process cluster_testing Quality Control Testing cluster_outcome Outcome synthesis Ivermectin Synthesis purification Purification synthesis->purification impurity_profiling Impurity Profiling (HPLC) purification->impurity_profiling specification_check Check Against Specifications impurity_profiling->specification_check pass Pass specification_check->pass Impurity within limits fail Fail specification_check->fail Impurity exceeds limits

Caption: Logical Flow of Impurity Control in Ivermectin Manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin. The synthesis of this specific ivermectin analog can be challenging, with potential issues related to reaction yield, selectivity, and product purity. This guide is designed to address common problems encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The dehydrogenation reaction may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as excessive heat can lead to degradation.

      • Reagent Stoichiometry: Ensure the molar ratio of the oxidizing agent to the starting material is optimal. An excess of the oxidant may be necessary, but a large excess can promote side reactions.

  • Starting Material Degradation: Ivermectin and its derivatives can be sensitive to acidic, basic, and oxidative conditions.

    • Troubleshooting:

      • pH Control: If applicable to your chosen method, ensure the reaction medium is buffered or that the pH is maintained within a stable range.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent unwanted oxidation from atmospheric oxygen.

  • Product Degradation: The desired product, being an unsaturated derivative, might be unstable under the reaction or work-up conditions.

    • Troubleshooting:

      • Work-up Procedure: Minimize the exposure of the product to harsh conditions during extraction and purification. Use mild acids or bases for quenching and washing steps.

      • Purification: Employ purification techniques that are suitable for sensitive compounds, such as flash column chromatography with a neutral stationary phase (e.g., silica gel treated with triethylamine).

Q2: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of the reaction?

A2: The presence of multiple double bonds and hydroxyl groups in the ivermectin scaffold makes achieving high regioselectivity a significant challenge.

  • Oxidation at Other Positions: Ivermectin has several sites susceptible to oxidation.

    • Troubleshooting:

      • Choice of Oxidant: The choice of oxidizing agent and catalyst is crucial for directing the reaction to the desired C2-C3 position. Reagents known for allylic oxidation should be prioritized. Experiment with different catalytic systems.

      • Protecting Groups: Consider protecting other sensitive functional groups, such as the hydroxyl groups, to prevent unwanted side reactions.

  • Over-oxidation: The newly formed double bond or other parts of the molecule may undergo further oxidation.

    • Troubleshooting:

      • Controlled Addition of Oxidant: Add the oxidizing agent slowly and in portions to maintain a low concentration in the reaction mixture.

      • Monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed to a satisfactory level, before significant over-oxidation occurs.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield of this compound. This data is intended for illustrative purposes to guide optimization efforts.

Entry Oxidizing System Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Side Products Observed
1MnO₂ (10 eq)Dichloromethane252415-25Over-oxidation products, starting material
2PCC (1.5 eq)Dichloromethane25620-30Epoxide at C8-C8a, other oxidized byproducts
3IBX (2 eq)DMSO501230-40Starting material, over-oxidation products
4Pd(OAc)₂/BQ (cat.)Toluene80825-35Isomerized byproducts, starting material

Detailed Experimental Protocol (Hypothetical)

This protocol describes a plausible method for the synthesis of this compound based on a selective oxidation reaction. Note: This is a hypothetical procedure and requires optimization and validation in a laboratory setting.

Objective: To synthesize this compound via selective allylic oxidation of 3,4-dihydro ivermectin.

Materials:

  • 3,4-dihydro ivermectin (starting material)

  • 2-Iodoxybenzoic acid (IBX)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 3,4-dihydro ivermectin (1 equivalent) in anhydrous DMSO, add 2-Iodoxybenzoic acid (IBX) (2 equivalents) at room temperature under an argon atmosphere.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and dilute it with dichloromethane.

  • Work-up: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.

Visualizations

The following diagrams illustrate the hypothetical synthesis workflow and a troubleshooting decision tree.

Synthesis_Workflow Start Start: 3,4-dihydro ivermectin Reaction Reaction: - Oxidizing Agent (e.g., IBX) - Solvent (e.g., DMSO) - Heat Start->Reaction Monitoring Monitoring: - TLC/HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Quenching - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_0 Troubleshooting Low Yield cluster_1 Problem Identification cluster_2 Potential Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes degradation Starting Material/ Product Degradation start->degradation Yes side_products Side Product Formation start->side_products Yes solution1 Increase Time/Temp incomplete_rxn->solution1 solution2 Adjust Stoichiometry incomplete_rxn->solution2 solution3 Inert Atmosphere/ pH Control degradation->solution3 solution4 Mild Work-up degradation->solution4 solution5 Change Oxidant/ Catalyst side_products->solution5 solution6 Use Protecting Groups side_products->solution6 Signaling_Pathway A 3,4-dihydro ivermectin B [Oxidation] A->B C This compound (Desired Product) B->C Selective Dehydrogenation D Side Products (e.g., Epoxides, Over-oxidized species) B->D Unselective Oxidation

Optimizing HPLC Separation of Ivermectin and its Impurities: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of ivermectin and its impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of ivermectin.

1. Peak Shape Problems

Q1: My ivermectin peak is broad and showing significant tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing for ivermectin is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: Ivermectin, a large and complex molecule, can interact with free silanol groups on the silica-based C18 column packing material.

    • Solution:

      • Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 column to minimize silanol interactions.

      • Mobile Phase pH Adjustment: While ivermectin is not ionizable, adjusting the mobile phase pH to a slightly acidic range (e.g., pH 3-4 with formic or acetic acid) can help suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.

      • Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

    • Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum.

  • Contamination: A contaminated guard column or analytical column can cause peak shape issues.

    • Solution: First, try flushing the column with a strong solvent like isopropanol. If the problem persists, replace the guard column. As a last resort, replace the analytical column.

Q2: I am observing peak fronting for my ivermectin peak. What could be the reason?

A2: Peak fronting is less common than tailing for ivermectin but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase has a high aqueous content), it can cause the analyte to move too quickly at the head of the column, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also manifest as peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

2. Resolution and Sensitivity Issues

Q3: I am having difficulty resolving the main ivermectin peak from a known impurity. What steps can I take to improve the resolution?

A3: Achieving adequate resolution between ivermectin and its closely related impurities is a critical aspect of the analysis. Here are some strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Fine-tune the ratio of acetonitrile and/or methanol to water in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different selectivity of methanol may improve the resolution of certain impurities.

  • Employ a Gradient Elution: A gradient elution, where the mobile phase strength is increased over the course of the run, can be effective in separating complex mixtures like ivermectin and its impurities.[1]

  • Select a High-Efficiency Column:

    • Smaller Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide higher efficiency and better resolution.

    • Longer Column: Increasing the column length can also enhance resolution, but at the cost of longer run times and higher backpressure.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes enhance selectivity.

Q4: The sensitivity for some of the low-level impurities is poor. How can I improve their detection?

A4: Detecting and quantifying low-level impurities requires a sensitive method. Consider the following to boost your signal-to-noise ratio:

  • Increase Injection Volume: Injecting a larger volume of your sample will introduce more of the impurity onto the column, leading to a larger peak. Be mindful of potential peak distortion if the injection volume becomes too large.

  • Optimize Detection Wavelength: The typical UV detection wavelength for ivermectin is around 245-254 nm.[2][3] Ensure your detector is set to the wavelength of maximum absorbance for the impurities of interest, which may differ slightly from ivermectin. A photodiode array (PDA) detector can be useful for determining the optimal wavelength for each component.

  • Use a More Sensitive Detector: If UV detection is not providing the required sensitivity, consider alternative detection methods such as mass spectrometry (MS) for significantly lower limits of detection.

  • Sample Enrichment: If feasible, use solid-phase extraction (SPE) to concentrate the impurities in your sample before injection.

Frequently Asked Questions (FAQs)

Q5: What is a typical starting HPLC method for the analysis of ivermectin and its impurities?

A5: A good starting point for developing an HPLC method for ivermectin is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water. The USP monograph for ivermectin provides a validated method that can be used as a reference.[4]

Q6: How should I prepare my sample for ivermectin analysis from a tablet formulation?

A6: For a tablet formulation, a common sample preparation procedure involves:

  • Grinding the tablets to a fine powder.

  • Accurately weighing a portion of the powder.

  • Dissolving the powder in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Sonicating the solution to ensure complete dissolution of the ivermectin.

  • Filtering the solution through a 0.45 µm filter to remove any undissolved excipients before injection.[3]

Q7: What are some of the common impurities of ivermectin I should be aware of?

A7: Common impurities can be process-related or degradation products. Some known impurities include avermectin B1a (a precursor), and various isomers and degradation products formed through oxidation or hydrolysis.[5]

Experimental Protocols

Protocol 1: USP Assay for Ivermectin Drug Substance [4]

  • Column: 4.6-mm x 25-cm; 5-µm packing L1 (C18)

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (53:27.5:19.5). Degas before use.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 254 nm

  • Standard Preparation: Prepare a solution of USP Ivermectin Reference Standard in methanol with a concentration of about 0.4 mg/mL.

  • Assay Preparation: Accurately weigh about 40 mg of Ivermectin, dissolve in and dilute with methanol to 100 mL.

Data Presentation

Table 1: Typical Chromatographic Parameters for Ivermectin HPLC Methods

ParameterMethod 1Method 2Method 3
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Methanol:Water (53:27.5:19.5)[4]Acetonitrile:Water (Gradient)Methanol:Water (90:10)[2]
Flow Rate 1.5 mL/min[4]1.0 mL/min1.0 mL/min[2]
Detection 254 nm[4]245 nm254 nm[2]
Ivermectin Retention Time (approx.) Varies~8-10 min~6-8 min

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample (Bulk/Formulation) Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent (e.g., Methanol) Weighing->Dissolution Sonication Sonication Dissolution->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV/PDA Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A typical workflow for the HPLC analysis of ivermectin.

Troubleshooting_Peak_Tailing Start Problem: Ivermectin Peak Tailing CheckColumn Is the column old or frequently used? Start->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate? CheckColumn->CheckMobilePhase No ReplaceColumn Solution: Replace guard/analytical column CheckColumn->ReplaceColumn Yes CheckSample Is the sample concentration too high? CheckMobilePhase->CheckSample Yes AdjustpH Solution: Adjust pH to ~3-4 or add TEA CheckMobilePhase->AdjustpH No DiluteSample Solution: Dilute sample or reduce injection volume CheckSample->DiluteSample Yes End Peak Shape Improved CheckSample->End No, consult further ReplaceColumn->End AdjustpH->End DiluteSample->End

Caption: A decision tree for troubleshooting ivermectin peak tailing.

Ivermectin_Impurities Ivermectin Ivermectin Precursor Avermectin B1a (Process Impurity) Ivermectin->Precursor related to Degradation Degradation Products Ivermectin->Degradation degrades to Isomers Isomers Ivermectin->Isomers can exist as Oxidation Oxidation Products Degradation->Oxidation Hydrolysis Hydrolysis Products Degradation->Hydrolysis

Caption: Relationship between ivermectin and its common impurities.

References

"2,3-Dehydro-3,4-dihydro ivermectin" peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing, specifically concerning 2,3-Dehydro-3,4-dihydro ivermectin.

Troubleshooting Guide: Peak Tailing of this compound

Question: Why am I observing peak tailing for this compound in my reversed-phase HPLC analysis?

Answer:

Peak tailing for this compound, where the peak asymmetry factor (As) is greater than 1.2, is a common issue in reversed-phase chromatography.[1] This phenomenon can compromise the accuracy and resolution of your analysis.[2] The primary cause is often secondary interactions between the analyte and the stationary phase, but it can also be related to the HPLC system or the sample itself. The most common causes are detailed below:

1. Secondary Interactions with Residual Silanols:

  • Problem: Ivermectin and its derivatives can possess basic functional groups that interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns like C18.[1][2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailing peak.[1][3] This is particularly prevalent when the mobile phase pH is above 3.0, as the silanol groups become ionized (negatively charged).[1][4]

  • Solutions:

    • Lower Mobile Phase pH: Operate your mobile phase at a lower pH (e.g., pH 2.5-3.0) to ensure the silanol groups are fully protonated and less likely to interact with your basic analyte.[1]

    • Use End-Capped Columns: Employ a highly deactivated, end-capped column where the residual silanol groups are chemically bonded with a small silylating agent to minimize their availability for interaction.[1]

    • Mobile Phase Additives: Incorporate a tail-suppressing agent like triethylamine (TEA) into your mobile phase.[2] TEA is a small basic molecule that competes with your analyte for interaction with the active silanol sites.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions and maintain a stable pH at the column surface.[3]

2. Mobile Phase pH and Buffer Issues:

  • Problem: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[4] An inadequate buffer concentration may not be sufficient to control the pH locally within the column, especially at the inlet.[5]

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

    • Optimize Buffer Concentration: A typical buffer concentration of 10-25 mM is recommended. If you suspect buffer issues, try increasing the concentration.[5]

3. Column and Hardware Issues:

  • Problem: Physical issues with the column or HPLC system can also cause peak tailing for all compounds in the chromatogram.[5] These include:

    • Column Void or Bed Deformation: A void at the column inlet or a disturbed packing bed can lead to a non-uniform flow path for the sample.[1][3]

    • Blocked Frit: A partially blocked column inlet frit can distort the sample band as it enters the column.[5]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[6]

  • Solutions:

    • Column Washing and Reversal: If a blocked frit is suspected, reverse the column (if the manufacturer allows) and flush it with a strong solvent.[1]

    • Use of Guard Columns: A guard column can protect the analytical column from contaminants and particulates that could block the frit.[3]

    • Minimize Tubing: Use narrow-bore tubing and ensure all connections are made correctly to minimize dead volume.[6]

4. Sample Overload:

  • Problem: Injecting too much sample onto the column can saturate the stationary phase, leading to a broadening of the peak and often a triangular, tailing shape.[3][5]

  • Solutions:

    • Dilute the Sample: Reduce the concentration of your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Increase Column Capacity: Consider using a column with a larger internal diameter or a higher stationary phase loading.[3]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak asymmetry or tailing factor?

For many assays, a peak asymmetry (As) or tailing factor (Tf) of less than 1.5 is acceptable.[1] However, for high-resolution separations and quantitative analysis, a value closer to 1.0 is ideal.

Q2: Will all peaks in my chromatogram tail if there is a problem?

Not necessarily. If only the peak for this compound is tailing, the issue is likely chemical in nature (e.g., silanol interactions).[5] If all peaks are tailing, it's more likely a physical problem with the column or system (e.g., a column void or blocked frit).[5]

Q3: Can the sample solvent cause peak tailing?

Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase if possible.[6]

Q4: How often should I change my column?

Column lifetime depends on the sample cleanliness, mobile phase, and operating conditions. If you observe persistent peak tailing that is not resolved by other troubleshooting steps, and you have ruled out other causes, it may be time to replace the column.

Data Presentation

Table 1: Effect of Mobile Phase pH and Additives on Peak Asymmetry of a Basic Analyte (Hypothetical Data)

Mobile Phase CompositionpHPeak Asymmetry (As)
Acetonitrile:Water (50:50)7.02.1
Acetonitrile:25mM Phosphate Buffer (50:50)7.01.8
Acetonitrile:25mM Phosphate Buffer (50:50)3.01.2
Acetonitrile:25mM Phosphate Buffer + 0.1% TEA7.01.3

Experimental Protocols

Protocol: Method Development to Mitigate Peak Tailing of this compound

  • Initial Conditions (Based on Ivermectin Methods):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[7]

    • Gradient: 60% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: 245 nm[7][8]

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve standard in mobile phase.

  • Systematic Troubleshooting:

    • Step 1: Evaluate Column Health:

      • Inject a neutral compound (e.g., toluene) to check for peak shape. If it also tails, the problem is likely physical.

      • If physical issues are suspected, reverse-flush the column (if permissible by the manufacturer).

    • Step 2: Optimize Mobile Phase pH:

      • Prepare mobile phase A with 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.0.

      • Re-run the analysis and observe the peak shape.

    • Step 3: Introduce a Mobile Phase Additive:

      • If tailing persists at low pH, prepare a mobile phase with a tail-suppressing agent. For example, add 0.1% triethylamine (TEA) to the aqueous mobile phase component.

    • Step 4: Test a Different Column:

      • If the above steps do not resolve the issue, try a column with a different stationary phase chemistry, such as one with a polar-embedded group or a newer generation, highly end-capped silica.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Chemical Issues cluster_2 Physical/System Issues observe Observe Peak Tailing for This compound check_all_peaks Do all peaks tail? observe->check_all_peaks chemical_issue Likely Chemical Issue (Analyte-Specific) check_all_peaks->chemical_issue No physical_issue Likely Physical/System Issue (Affects all peaks) check_all_peaks->physical_issue Yes lower_ph Lower Mobile Phase pH (e.g., 2.5-3.0) chemical_issue->lower_ph add_tea Add Mobile Phase Modifier (e.g., Triethylamine) lower_ph->add_tea change_column Use End-Capped or Polar-Embedded Column add_tea->change_column resolve Problem Resolved change_column->resolve check_column Check for Column Void/ Blocked Frit physical_issue->check_column check_connections Check for Extra-Column Volume check_column->check_connections dilute_sample Dilute Sample (Check for Overload) check_connections->dilute_sample dilute_sample->resolve G cluster_0 Analyte-Stationary Phase Interaction analyte Basic Analyte (+) (e.g., Ivermectin Derivative) silanol Ionized Silanol Group (-) on Silica Surface analyte->silanol Ionic Interaction (Secondary, Causes Tailing) c18 C18 Stationary Phase (Primary Interaction) analyte->c18 Hydrophobic Interaction (Desired)

References

Technical Support Center: "2,3-Dehydro-3,4-dihydro ivermectin" Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide has been developed based on stability data for ivermectin, a closely related structural analog of "2,3-Dehydro-3,4-dihydro ivermectin." Due to the limited availability of specific stability data for "this compound," the information provided herein should be considered as a directional guide. Researchers are advised to perform their own stability studies for "this compound" under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of "this compound" in solution?

A1: Based on data from its analog ivermectin, the primary factors influencing stability in solution are pH, exposure to light, presence of oxidizing agents, and temperature. Ivermectin is known to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[1][2][3][4]

Q2: What is the optimal pH range for maintaining the stability of avermectin derivatives in solution?

A2: Studies on ivermectin suggest that a slightly acidic to neutral pH is optimal for its stability. Specifically, a pH around 6.3 has been identified as minimizing the rate of hydrolysis.[5] Both strongly acidic and alkaline conditions can lead to significant degradation.[3][4][6]

Q3: How should I store solutions of "this compound"?

A3: For maximum stability, solutions should be stored protected from light in a tightly sealed container, preferably at low temperatures (e.g., -20°C for long-term storage). The solid compound is typically stored at -20°C and is stable for at least four years.[1][2] For solutions, minimizing headspace to reduce exposure to oxygen is also recommended.

Q4: What solvents are recommended for dissolving "this compound"?

A4: "this compound" is slightly soluble in chloroform and methanol.[1] Ivermectin, a similar compound, has low solubility in water but can be dissolved in organic solvents and binary mixtures such as 1-propanol/water and 2-propanol/water.[7] The choice of solvent will depend on the specific experimental requirements.

Q5: Are there known degradation products of "this compound"?

A5: While specific degradation products for "this compound" are not extensively documented in the available literature, studies on ivermectin have identified several degradation products under forced degradation conditions. These include products of hydrolysis, oxidation, and photo-isomerization.[1][2][8] For example, under oxidative stress, 3,4-epoxide H2B1a has been identified as a degradation product of ivermectin.[1][2][8]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Solution

Possible Cause:

  • pH-mediated hydrolysis: The pH of your solution may be too acidic or too alkaline.

  • Photodegradation: The solution may be exposed to light for extended periods.

  • Oxidation: The solvent may not be degassed, or the container may not be airtight.

  • Thermal degradation: The solution may be stored at an inappropriate temperature.

Troubleshooting Steps:

start Start: Loss of Potency Observed check_ph 1. Measure pH of the Solution start->check_ph ph_issue Is pH outside 6.0-6.6 range? check_ph->ph_issue adjust_ph Adjust pH to ~6.3 using a suitable buffer ph_issue->adjust_ph Yes check_light 2. Assess Light Exposure ph_issue->check_light No retest Retest Compound Potency adjust_ph->retest light_issue Is the solution exposed to light? check_light->light_issue protect_light Store in amber vials or wrap in foil light_issue->protect_light Yes check_oxidation 3. Evaluate Potential for Oxidation light_issue->check_oxidation No protect_light->retest oxidation_issue Are non-degassed solvents or non-airtight containers used? check_oxidation->oxidation_issue prevent_oxidation Use degassed solvents and store under inert gas (e.g., nitrogen, argon) oxidation_issue->prevent_oxidation Yes check_temp 4. Review Storage Temperature oxidation_issue->check_temp No prevent_oxidation->retest temp_issue Is the solution stored at room temperature or higher? check_temp->temp_issue adjust_temp Store at recommended temperature (-20°C for long-term) temp_issue->adjust_temp Yes temp_issue->retest No adjust_temp->retest

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause:

  • Formation of degradation products due to instability.

Troubleshooting Steps:

start Start: Unknown Peaks in Chromatogram forced_degradation 1. Perform Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation analyze_samples 2. Analyze Stressed Samples by HPLC/LC-MS forced_degradation->analyze_samples compare_peaks 3. Compare Retention Times and Mass Spectra of Unknown Peaks with Degradation Products analyze_samples->compare_peaks match_found Match Found? compare_peaks->match_found identify_degradant Identify Degradation Pathway and Optimize Storage/Handling Conditions match_found->identify_degradant Yes no_match Unknown peak is likely an impurity from synthesis or a contaminant match_found->no_match No end End identify_degradant->end no_match->end

Caption: Workflow for identifying unknown chromatographic peaks.

Data Presentation

Table 1: Summary of Ivermectin Stability under Forced Degradation Conditions

Stress ConditionReagents and ConditionsObserved Degradation of IvermectinReference
Acidic 2N HCl, refluxed for 3h at 80°CSignificant degradation (16.47% remaining)[3]
Alkaline 2N NaOHComplete degradation[3]
Oxidative 30% v/v H₂O₂Significant degradation (36.66% remaining)[3]
Photolytic Direct sunlight for 3 days and UV at 254 nm for 8hDegradation observed[3]
Thermal (Solution) Heating at 50°CDegradation rate constant of 3 x 10⁻³ day⁻¹ at pH 7.4[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from studies on ivermectin and can be used as a starting point for "this compound."

Objective: To investigate the intrinsic stability of "this compound" and identify potential degradation products.

Materials:

  • "this compound"

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 2N

  • Sodium hydroxide (NaOH), 2N

  • Hydrogen peroxide (H₂O₂), 30% v/v

  • HPLC or UPLC system with a C18 column and UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of "this compound" in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 2N HCl.

    • Keep the solution at 80°C for a specified time (e.g., 3 hours).

    • Cool, neutralize with 2N NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 2N NaOH.

    • Keep the solution at room temperature for a specified time.

    • Neutralize with 2N HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for a specified time, protected from light.

    • Dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) and direct sunlight for a defined period.

    • Analyze the solution at different time points.

  • Thermal Degradation:

    • Heat a solution of the compound at a specific temperature (e.g., 50°C) for a defined period.

    • Analyze the solution at different time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline based on methods used for ivermectin.

Objective: To develop an HPLC method capable of separating "this compound" from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: With a UV detector or Mass Spectrometer.

  • Column: C18 column (e.g., 150 x 4.6 mm, 2.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is often effective. The exact composition should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Approximately 245 nm for UV detection.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Develop a mobile phase and gradient that provides good resolution between the parent compound and any peaks observed in the forced degradation samples.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Degradation Mechanisms

The degradation of ivermectin, and likely "this compound," involves several chemical pathways.

Caption: Potential degradation pathways based on ivermectin data.

References

Resolving co-elution of "2,3-Dehydro-3,4-dihydro ivermectin" with other analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis of Ivermectin Analogs

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chromatographic analysis of ivermectin and its analogs. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues such as the co-elution of "2,3-Dehydro-3,4-dihydro ivermectin" with other related compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing co-elution of this compound with another ivermectin analog. What is the first step to troubleshoot this issue?

A1: The first step in addressing co-elution is to systematically evaluate and optimize your chromatographic conditions. Co-elution occurs when two or more compounds travel through the column at or near the same rate. To resolve this, you need to alter the separation selectivity. Key parameters to investigate are the mobile phase composition, stationary phase, and temperature.

Q2: How can we modify the mobile phase to improve the separation of our co-eluting peaks?

A2: Mobile phase modification is often the most effective way to resolve co-elution. Here are several strategies:

  • Change the organic modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. The different solvent strengths and selectivities can alter the retention times of your analogs.

  • Adjust the solvent ratio: For isocratic elution, systematically vary the ratio of the organic solvent to the aqueous phase. For gradient elution, modify the gradient slope, initial and final solvent concentrations, or the duration of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Modify the pH of the aqueous phase: Although ivermectin and its analogs are neutral compounds, small changes in the mobile phase pH (by adding additives like formic acid or trifluoroacetic acid) can sometimes influence the peak shape and selectivity, especially if there are any ionizable impurities.

  • Incorporate a different solvent: In some cases, adding a small amount of a third solvent, like tetrahydrofuran, to the mobile phase can provide a different selectivity and resolve co-eluting peaks.[1]

Q3: Can changing the HPLC column help in resolving the co-elution of ivermectin analogs?

A3: Absolutely. The choice of stationary phase is a critical factor in achieving separation. If mobile phase optimization is unsuccessful, consider the following:

  • Change the stationary phase chemistry: If you are using a C18 column, switching to a C8, phenyl, or a column with a different bonding chemistry can provide a different retention mechanism and improve separation.[1][2]

  • Particle size and column dimensions: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution. A longer column will also increase the resolution but will also lead to longer run times and higher backpressure.

  • Select a specialized column: Some manufacturers offer columns specifically designed for the separation of structurally similar compounds. It is worthwhile to consult application notes from various column vendors.

Troubleshooting Guide: Resolving Co-elution of Ivermectin Analogs

This guide provides a systematic approach to resolving the co-elution of "this compound" with other ivermectin analogs.

Step 1: Initial Assessment and System Suitability

Before making any changes to the method, ensure your HPLC system is performing optimally.

  • System Suitability Test: Inject a standard solution of ivermectin to check for theoretical plates, tailing factor, and reproducibility. Poor peak shape can contribute to apparent co-elution.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, assess the peak purity of the co-eluting peak across its width. A non-homogenous spectrum indicates the presence of more than one compound.

Step 2: Method Optimization Workflow

The following diagram illustrates a logical workflow for optimizing your HPLC method to resolve co-elution.

CoElution_Troubleshooting Workflow for Resolving Co-elution start Co-elution Observed mobile_phase Optimize Mobile Phase - Change Organic Modifier (ACN vs. MeOH) - Adjust Solvent Ratio / Gradient Slope - Modify pH with Additives (e.g., Formic Acid) start->mobile_phase stationary_phase Change Stationary Phase - Different Chemistry (C8, Phenyl) - Different Particle Size / Dimensions mobile_phase->stationary_phase If not resolved resolved Co-elution Resolved mobile_phase->resolved If resolved temperature Adjust Column Temperature stationary_phase->temperature If not resolved stationary_phase->resolved If resolved detection Alternative Detection - Use Mass Spectrometry (MS) for  different m/z values temperature->detection If still co-eluting in UV temperature->resolved If resolved detection->resolved If resolved

Caption: A logical workflow for troubleshooting co-elution in HPLC.

Experimental Protocols

Below are detailed experimental protocols from published methods that have been successful in separating ivermectin from its related substances. These can serve as a starting point for your method development.

Protocol 1: Reversed-Phase HPLC with Gradient Elution

This method has been shown to be effective in separating ivermectin from its process-related impurities and degradation products.[3][4]

  • Column: HALO C18 (100 mm × 4.6 mm, 2.7 µm particle size)[3] or Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm particle size)[4]

  • Mobile Phase A: Water[4]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[4]

  • Gradient:

    Time (min) %B
    0 60
    15 80
    20 90
    22 60

    | 25 | 60 |

  • Flow Rate: 1.5 mL/min[4]

  • Column Temperature: 30 °C[4] or 40 °C[3]

  • Detection: UV at 245 nm[4] or 254 nm[3]

  • Injection Volume: 10 µL

Protocol 2: Isocratic Reversed-Phase HPLC

An isocratic method can be simpler to implement and may provide sufficient resolution for some analog pairs.[5]

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: Acetonitrile/Methanol (60:40, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: Ambient[5]

  • Detection: UV at 245 nm[5]

  • Injection Volume: 10 µL[5]

Quantitative Data Summary

The following table summarizes the performance of different HPLC methods for ivermectin analysis, which can be used as a benchmark for your own method development.

ParameterMethod 1 (Gradient)[4]Method 2 (Isocratic)[5]Method 3 (Fluorescence)[1]
Column Zorbax Extend-C18Inertsil ODS C18Phenomenex Luna C8
Mobile Phase Water, ACN/MeOHACN/MeOHACN/MeOH/Water/THF
Detection UV (245 nm)UV (245 nm)Fluorescence (Ex: 365, Em: 475 nm)
Retention Time (min) Not specified for analogs4.198 (for Ivermectin)Not specified for analogs
LOD (µg/mL) 0.22.93Not specified
LOQ (µg/mL) 0.68.79Not specified

Signaling Pathways and Logical Relationships

While there are no signaling pathways directly involved in the chromatographic separation process, the following diagram illustrates the logical relationship between the key components of the analytical method and the desired outcome of resolving co-elution.

Separation_Logic Logical Relationship for Chromatographic Separation cluster_method Analytical Method Components cluster_analytes Analytes column Stationary Phase (e.g., C18, C8, Phenyl) interaction Differential Partitioning and Interaction column->interaction mobile_phase Mobile Phase (e.g., ACN, MeOH, Water, pH) mobile_phase->interaction instrument Instrument Parameters (e.g., Flow Rate, Temperature) instrument->interaction ivermectin Ivermectin ivermectin->interaction analog1 This compound analog1->interaction analog2 Co-eluting Analog analog2->interaction separation Chromatographic Separation interaction->separation resolution Resolution of Analogs separation->resolution

Caption: Logical flow from method parameters to the resolution of ivermectin analogs.

References

Technical Support Center: 2,3-Dehydro-3,4-dihydro ivermectin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the degradation and storage of the 2,3-Dehydro-3,4-dihydro ivermectin reference standard. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this reference material.

Disclaimer: Specific degradation studies for this compound are limited. The information on degradation pathways and forced degradation is largely based on studies of the parent compound, ivermectin. Due to the structural similarity, their degradation behaviors are expected to be analogous.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the this compound reference standard?

A1: The reference standard should be stored at -20°C.[1] Under these conditions, it is expected to be stable for at least four years.[1] It is supplied as a solid and should be kept in a tightly sealed container in a dry and well-ventilated place.

Q2: What are the known incompatibilities for this reference standard?

A2: The this compound reference standard is incompatible with strong oxidizing agents.

Q3: What are the primary degradation pathways for ivermectin and its related compounds?

A3: Based on studies of ivermectin, the primary degradation pathways include:

  • Hydrolysis: Degradation can occur in both acidic and alkaline conditions.[2] Acidic conditions can lead to the hydrolysis of the disaccharide unit, forming the ivermectin B1a aglycone.[3] Alkaline conditions can also cause degradation.[2]

  • Oxidation: Ivermectin is susceptible to oxidation.[2][4]

  • Photodegradation: Exposure to light can lead to degradation.[4]

Q4: How can I prepare a stock solution of the reference standard?

A4: this compound is slightly soluble in chloroform and methanol.[1] To prepare a stock solution, dissolve the solid material in the solvent of choice. For quantitative analysis, it is crucial to ensure the material is completely dissolved.

Q5: What analytical techniques are suitable for assessing the stability of this reference standard?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method for identifying and quantifying ivermectin and its degradation products.[2][4][5] A stability-indicating HPLC method should be able to separate the main compound from all potential degradation products.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram Degradation of the reference standard.1. Verify the storage conditions of the reference standard. Ensure it has been consistently stored at -20°C. 2. Prepare a fresh stock solution from a new vial of the reference standard. 3. Protect solutions from light and heat during preparation and analysis. 4. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Loss of assay value Instability of the reference standard in the prepared solution or improper storage.1. Check the expiry date of the reference standard. 2. Assess the stability of the analyte in the chosen solvent. Prepare fresh solutions daily if necessary. 3. Ensure accurate weighing and dilution procedures.
Inconsistent analytical results Issues with the analytical method or instrument.1. Verify the suitability of the HPLC method (e.g., column, mobile phase, detection wavelength). 2. Perform system suitability tests to ensure the chromatographic system is performing correctly. 3. Ensure proper sample preparation and handling to avoid contamination or degradation.

Quantitative Data Summary

The following tables summarize typical conditions and results from forced degradation studies on ivermectin, which can serve as a reference for this compound.

Table 1: Summary of Forced Degradation Conditions for Ivermectin

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M HCl4 hoursRoom Temperature
Base Hydrolysis 0.015 M NaOH2 hoursRoom Temperature
Oxidation 3% H₂O₂2 hoursRoom Temperature
Photodegradation (Solid) 765 W/m²8 hoursN/A
Thermal (Solid) 80°C7 days80°C

Note: These are example conditions and may need to be optimized for specific studies.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on the this compound reference standard.

Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.015 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the reference standard in methanol to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to the final concentration with the mobile phase.

  • Base Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.015 M NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize the solution with an equivalent amount of 0.015 M HCl.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 2 hours.

    • Dilute to the final concentration with the mobile phase.

  • Photodegradation:

    • Expose a sample of the solid reference standard to light with an intensity of 765 W/m² for 8 hours.

    • After exposure, dissolve the sample in methanol and dilute to the final concentration.

  • Thermal Degradation:

    • Keep a sample of the solid reference standard in an oven at 80°C for 7 days.

    • After the specified time, dissolve the sample in methanol and dilute to the final concentration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation photo Photodegradation stock->photo thermal Thermal Degradation stock->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation study.

degradation_pathway cluster_conditions Stress Conditions cluster_products Degradation Products parent 2,3-Dehydro-3,4-dihydro ivermectin acid_base Acid/Base Hydrolysis oxidizing_agent Oxidizing Agents light_heat Light/Heat hydrolysis_prod Hydrolyzed Products acid_base->hydrolysis_prod leads to oxidation_prod Oxidized Products oxidizing_agent->oxidation_prod leads to photo_prod Photodegradation Products light_heat->photo_prod leads to

Caption: Potential degradation pathways.

References

Technical Support Center: Minimizing Interference in 2,3-Dehydro-3,4-dihydro ivermectin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2,3-Dehydro-3,4-dihydro ivermectin" bioassays. The information is designed to help identify and mitigate common sources of interference, ensuring the generation of accurate and reproducible data.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: High Variability Between Replicates

Question: My replicate wells or samples are showing high variability in activity. What are the potential causes and solutions?

Answer:

High variability can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell/Organism Seeding Ensure a homogenous suspension of cells or organisms before and during plating. Use calibrated pipettes and consistent technique. For multi-well plates, consider a "reverse pipetting" technique to improve accuracy.
Edge Effects in Multi-well Plates The outer wells of a plate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.
Compound Precipitation "this compound," like ivermectin, is lipophilic and may precipitate in aqueous assay media, especially at higher concentrations.[1] Visually inspect wells for any signs of precipitation under a microscope. If observed, consider lowering the final concentration, using a co-solvent like DMSO (ensuring the final concentration is not toxic to the test system), or preparing fresh dilutions immediately before use.
Inconsistent Incubation Times Stagger the addition of reagents and the stopping of the reaction/reading of plates to ensure that all wells are incubated for the same duration.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.

Experimental Workflow for Investigating High Variability:

G cluster_0 Troubleshooting High Variability start High Variability Observed check_plating Review Plating Technique (Cell Seeding, Pipetting) start->check_plating check_plate_layout Analyze for Edge Effects check_plating->check_plate_layout check_compound Inspect for Compound Precipitation check_plate_layout->check_compound check_timing Verify Incubation Timing Consistency check_compound->check_timing implement_changes Implement Corrective Actions (e.g., Change Plate Map, Lower Concentration) check_timing->implement_changes re_run Re-run Experiment implement_changes->re_run resolved Variability Resolved re_run->resolved unresolved Variability Persists re_run->unresolved

Caption: Troubleshooting workflow for high replicate variability.
Issue 2: Low or No Bioactivity Detected

Question: I am not observing the expected biological activity of "this compound." Why might this be happening?

Answer:

A lack of activity can be due to issues with the compound itself, the assay conditions, or the biological target.

Potential Causes and Solutions:

CauseRecommended Solution
Compound Instability/Degradation "this compound" may be sensitive to light and temperature. Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions in the dark at -20°C or lower. Protect from light during the experiment.
Poor Solubility As a lipophilic compound, its solubility in aqueous media is limited.[1] Ensure the stock solvent (e.g., DMSO) is fully compatible with your assay medium and that the final concentration does not exceed its solubility limit, which could lead to an actual concentration far lower than the nominal one.
Incorrect Assay Conditions The cell density, organism life stage, or incubation time may not be optimal for observing the compound's effect. Optimize these parameters. For example, some effects may only be apparent after longer incubation periods.
Target Receptor Absence/Low Expression The primary target of ivermectin is the glutamate-gated chloride channel (GluCl) in invertebrates.[2][3] Ensure your test organism expresses a sensitive target. If working with a specific recombinant cell line, verify the expression and functionality of the receptor.
High Protein Binding Ivermectin is known to bind strongly to plasma proteins (e.g., albumin).[4] If your assay medium contains serum, the free concentration of the compound available to interact with the target may be significantly reduced. Consider reducing the serum concentration or using a serum-free medium if the test system allows.
Issue 3: Suspected Matrix Effects in LC-MS/MS Quantification

Question: My LC-MS/MS results for quantifying "this compound" from a biological matrix (e.g., plasma, tissue homogenate) are inconsistent. How can I address potential matrix effects?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS analysis.[5][6] They can cause ion suppression or enhancement, leading to inaccurate quantification.

Strategies to Mitigate Matrix Effects:

  • Optimize Sample Preparation: The goal is to remove interfering endogenous components while efficiently recovering the analyte.

    • Solid-Phase Extraction (SPE): Often preferred over simpler methods like protein precipitation because it provides a cleaner extract.[1] C18 cartridges are commonly used for avermectins.

    • Liquid-Liquid Extraction (LLE): Can also be effective but requires careful optimization of the solvent system.

    • Phospholipid Removal Plates: Specifically designed to remove phospholipids, a major source of matrix effects in plasma samples.[1]

  • Improve Chromatographic Separation: Ensure that "this compound" is chromatographically resolved from the bulk of the matrix components.

    • Use a Guard Column: Protects the analytical column from strongly retained matrix components.

    • Optimize Gradient Elution: A well-designed gradient can separate the analyte from early- and late-eluting interferences.

    • Employ a Washout Step: After the analyte has eluted, a strong solvent wash can clean the column before the next injection, preventing carryover.[1]

  • Use an Appropriate Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) IS: This is the gold standard. A SIL version of "this compound" will have nearly identical chemical properties and chromatographic behavior, allowing it to co-elute and experience the same matrix effects, thus providing the most accurate correction.

    • Structural Analog IS: If a SIL-IS is unavailable, a closely related structural analog that is not present in the samples can be used.

Assessing Matrix Effects (Post-Extraction Spike Method):

This method helps quantify the extent of ion suppression or enhancement.

StepDescription
1. Prepare Three Sample Sets Set A: Analyte spiked into the mobile phase or reconstitution solvent.
Set B: Blank matrix extract spiked with the analyte after extraction.
Set C: Matrix sample with the analyte spiked before extraction.
2. Analyze and Compare Peak Areas Matrix Effect (%): [(Peak Area of Set B) / (Peak Area of Set A)] * 100
Recovery (%): [(Peak Area of Set C) / (Peak Area of Set B)] * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Logical Flow for Managing Matrix Effects:

G cluster_1 Managing Matrix Effects in LC-MS/MS start Inconsistent Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_present Significant Matrix Effect Detected? assess_me->is_me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) is_me_present->optimize_sp Yes no_me No Significant Matrix Effect is_me_present->no_me No optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate proceed Proceed with Analysis revalidate->proceed G cluster_0 Postsynaptic Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Increased Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Ivermectin_Analog 2,3-Dehydro-3,4-dihydro ivermectin Ivermectin_Analog->GluCl Binds & Potentiates

References

Technical Support Center: Method Refinement for "2,3-Dehydro-3,4-dihydro ivermectin" Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method refinement of "2,3-Dehydro-3,4-dihydro ivermectin" impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the HPLC analysis of ivermectin and its impurities.

Question: Why am I seeing peak tailing or splitting for the ivermectin or "this compound" peak?

Answer:

Peak tailing or splitting can be caused by several factors in your HPLC analysis. Here's a step-by-step troubleshooting guide:

  • Column Issues:

    • Contamination: The column may be contaminated with strongly retained sample components.

      • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the guard column or the analytical column.

    • Column Void: A void at the head of the column can cause peak distortion.

      • Solution: This is often irreversible. Replacing the column is the best course of action. To prevent this, avoid sudden pressure changes.

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with basic analytes, causing tailing.

      • Solution: Use a mobile phase with a lower pH (around 2.5-3.5) to suppress silanol ionization. Alternatively, use an end-capped column or a column with a different stationary phase.

  • Mobile Phase and Sample Solvent Mismatch:

    • Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.

      • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest possible solvent.

  • Chemical Interactions:

    • The pH of the mobile phase being too close to the pKa of the analyte can cause peak splitting.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure the mobile phase is adequately buffered.

Question: My retention times are shifting between injections. What could be the cause?

Answer:

Retention time variability can compromise the reliability of your results. Consider the following potential causes:

  • Mobile Phase Composition:

    • Even small variations in the mobile phase composition can lead to significant shifts in retention times.

      • Solution: Prepare the mobile phase accurately by weighing each component. Ensure thorough mixing and degassing before use. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Column Temperature:

    • Fluctuations in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

  • Column Equilibration:

    • Insufficient equilibration time between injections, especially after a gradient, can cause retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.

  • Pump and System Leaks:

    • Leaks in the HPLC system can lead to a drop in pressure and affect the flow rate, causing retention time shifts.

      • Solution: Inspect all fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration for the "this compound" impurity in a drug substance?

A1: The acceptable limit for known and unknown impurities in a drug substance is typically guided by ICH guidelines. For ivermectin, the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide specifications for impurities.[1] Generally, for a drug substance, any unspecified impurity is often controlled at a level of not more than 0.10% to 0.15%. The reporting threshold for impurities is often around 0.05%.[2]

Q2: How is "this compound" typically formed?

A2: "this compound" is a known degradation product of ivermectin.[1] It can be formed under various stress conditions, particularly oxidative and photolytic stress. Forced degradation studies, where the drug substance is exposed to conditions like acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light, are performed to understand the degradation pathways and identify potential impurities.[3]

Q3: What is a suitable sample preparation procedure for ivermectin impurity profiling?

A3: A common procedure involves dissolving the ivermectin bulk drug or crushed tablets in a suitable solvent, followed by sonication to ensure complete dissolution. The final concentration is then adjusted with the mobile phase.

  • For Bulk Drug: Accurately weigh a specific amount of the ivermectin drug substance and dissolve it in a volumetric flask with a solvent like methanol or acetonitrile.[1]

  • For Tablets: Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a specific amount of ivermectin into a volumetric flask, add the diluent, sonicate for a period (e.g., 20 minutes), and then dilute to the final volume.[4]

Q4: What are the critical parameters to consider when developing an HPLC method for ivermectin and its impurities?

A4: Key parameters to optimize include:

  • Column: A C18 column is commonly used for the separation of ivermectin and its related substances.[5]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is often employed. The exact ratio may need to be optimized for the best separation.[6][7]

  • Detection Wavelength: UV detection at around 245 nm or 254 nm is typically used for ivermectin and its impurities.[5]

  • Flow Rate: A flow rate between 1.0 and 1.5 mL/min is common.[8]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C or 40°C) is crucial for reproducible results.[5][8]

Data Presentation

The following tables summarize typical parameters and acceptance criteria for ivermectin impurity profiling.

Table 1: Typical HPLC Method Parameters for Ivermectin Impurity Profiling

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, Methanol, Water (various ratios)
Detection UV at 245 nm or 254 nm
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 10 - 20 µL

Table 2: Example of Impurity Acceptance Criteria for Ivermectin Drug Substance (based on general ICH guidelines)

ImpurityAcceptance Criterion
"this compound" ≤ 0.15%
Any other individual unspecified impurity ≤ 0.10%
Total Impurities ≤ 1.0%

Note: These are example values and may vary depending on the specific pharmacopeial monograph or product specification.

Experimental Protocols

Protocol 1: HPLC Method for the Determination of "this compound" in Ivermectin Drug Substance

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, methanol, and water (e.g., 55:35:10 v/v/v).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 245 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ivermectin Reference Standard (RS) in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).

    • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the ivermectin drug substance in a 25 mL volumetric flask with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.

    • Spiked Sample Solution (for method development/validation): Prepare a solution of the ivermectin drug substance as described above and spike it with a known amount of "this compound" reference standard.

  • Procedure:

    • Inject the standard solution and the sample solution into the chromatograph.

    • Record the chromatograms and identify the peaks based on their retention times. The relative retention time of "this compound" will need to be determined using a reference standard.

    • Calculate the percentage of the impurity in the drug substance using the area normalization method or an external standard method.

Mandatory Visualization

Ivermectin_Impurity_Profiling_Workflow Ivermectin Impurity Profiling Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Ivermectin Drug Substance Dissolution Dissolve in Mobile Phase/Diluent Sample_Weighing->Dissolution Sonication Sonicate for Complete Dissolution Dissolution->Sonication Final_Dilution Dilute to Final Concentration Sonication->Final_Dilution Injection Inject Sample into HPLC System Final_Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Impurity_Quantification Quantify Impurity Level (%) Peak_Integration->Impurity_Quantification Reporting Report Results Impurity_Quantification->Reporting

Caption: A flowchart of the ivermectin impurity profiling workflow.

Troubleshooting_Logic Troubleshooting Logic for Peak Shape Issues Problem Peak Tailing or Splitting Observed Check_Column Investigate Column Issues Problem->Check_Column Check_Mobile_Phase Check Mobile Phase & Sample Solvent Problem->Check_Mobile_Phase Check_Chemical Evaluate Chemical Interactions Problem->Check_Chemical Solution_Column Flush, Replace Guard, or Replace Column Check_Column->Solution_Column Contamination, Void, or Silanol Effects Solution_Mobile_Phase Inject in Mobile Phase or Weaker Solvent Check_Mobile_Phase->Solution_Mobile_Phase Solvent Mismatch Solution_Chemical Adjust Mobile Phase pH Check_Chemical->Solution_Chemical pH near pKa

Caption: A decision tree for troubleshooting common peak shape problems.

References

Validation & Comparative

Comparative Analysis of Ivermectin and its Analogue, 22,23-Dehydro-3,4-dihydro ivermectin, Against Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the anti-leishmanial potential of ivermectin and its derivatives, focusing on available in vitro data.

This guide provides a comparative overview of the anti-leishmanial activity of the well-known anthelmintic drug, ivermectin, and its analogue, 22,23-Dehydro-3,4-dihydro ivermectin. The information is compiled from published research to aid researchers and drug development professionals in understanding the potential of these compounds in leishmaniasis treatment.

Quantitative Data Summary

The following table summarizes the available in vitro activity data for ivermectin and its analogue against different species and life-cycle stages of Leishmania.

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host CellCC50 (µM)Selectivity Index (SI)Reference
Ivermectin L. infantumAmastigote3.64 ± 0.48Macrophages427.50 ± 17.60117.45[1][2][3]
Ivermectin L. donovaniAmastigote-Macrophages--[1][4]
Ivermectin L. amazonensisAmastigote-Macrophages--[1][4][5]
22,23-Dehydro-3,4-dihydro ivermectin L. amazonensisPromastigote13.8---[6][7][8][9]
22,23-Dehydro-3,4-dihydro ivermectin L. amazonensisAmastigote3.6Macrophages65.518.2[6][7][8][9]

IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against host cells. Selectivity Index (SI) = CC50 / IC50. A higher SI indicates greater selectivity for the parasite over host cells.

Experimental Protocols

The data presented above is derived from in vitro studies. Below are generalized experimental protocols based on the methodologies described in the cited literature.

In Vitro Anti-promastigote Assay:

  • Leishmania Culture: Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's insect medium) supplemented with fetal bovine serum at a specific temperature (e.g., 26°C).

  • Compound Preparation: The test compounds (ivermectin, 22,23-Dehydro-3,4-dihydro ivermectin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted compounds are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, or by direct counting using a hemocytometer.

  • IC50 Determination: The IC50 values are calculated from the dose-response curves.

In Vitro Anti-amastigote Assay:

  • Macrophage Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) and cultured in a suitable medium (e.g., RPMI-1640) in 24-well plates with coverslips.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio. After an incubation period to allow phagocytosis, non-phagocytosed parasites are removed by washing.

  • Treatment: The infected macrophages are then treated with various concentrations of the test compounds.

  • Incubation: The treated, infected cells are incubated for a further period (e.g., 72 hours).

  • Microscopic Analysis: The coverslips are fixed, stained (e.g., with Giemsa), and examined under a microscope to determine the number of amastigotes per macrophage.

  • IC50 Calculation: The IC50 is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.

Cytotoxicity Assay:

  • Cell Culture: Murine macrophages or other suitable host cell lines are cultured in 96-well plates.

  • Treatment: The cells are exposed to serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified time (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT).

  • CC50 Determination: The CC50, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

Proposed Mechanism of Action of Ivermectin in Leishmania

While the exact mechanism of ivermectin's action on Leishmania is not fully elucidated, preliminary studies suggest it may target the parasite's mitochondria[1][3]. Additionally, ivermectin is known to modulate the host immune response, which can contribute to its anti-leishmanial effect[4][5].

cluster_parasite Leishmania Parasite cluster_host Host Immune Response Ivermectin Ivermectin Mitochondria Mitochondrial Dysfunction Ivermectin->Mitochondria Th1 Th1 Response (IFN-γ, IL-12) Ivermectin->Th1 modulates Apoptosis Parasite Death Mitochondria->Apoptosis

Caption: Proposed dual action of ivermectin against Leishmania.

General Experimental Workflow for Anti-leishmanial Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of compounds against Leishmania.

start Start: Compound Library promastigote_assay In vitro Promastigote Assay start->promastigote_assay calculate_ic50 Determine IC50 promastigote_assay->calculate_ic50 amastigote_assay In vitro Intracellular Amastigote Assay cytotoxicity_assay Host Cell Cytotoxicity Assay amastigote_assay->cytotoxicity_assay calculate_cc50 Determine CC50 cytotoxicity_assay->calculate_cc50 calculate_ic50->amastigote_assay calculate_si Calculate Selectivity Index (SI) calculate_cc50->calculate_si end Identify Lead Compounds calculate_si->end

Caption: Workflow for in vitro anti-leishmanial compound screening.

References

A Comparative Guide to Analytical Methods for the Quantification of Ivermectin and its Related Compound 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of analytical methods for "2,3-Dehydro-3,4-dihydro ivermectin," a known impurity and degradation product of ivermectin. The comparison focuses on High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.

While specific cross-validation studies for "this compound" are not extensively published, this guide synthesizes validation data from multiple sources for ivermectin analysis, which is often inclusive of its related substances. The presented experimental protocols and performance data will enable informed decisions on method selection for quality control and research purposes.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of ivermectin, which can be extrapolated for its related compounds like this compound.

Table 1: Comparison of HPLC-UV Methods for Ivermectin Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-μm)[1]Inertsil ODS-3V (150 x 4.6 mm, 5µm)[2]INERTSIL C-18 ODS (250×4.6mm, 5µm)[3]
Mobile Phase A: Water, B: Acetonitrile/Methanol (85/15, v/v) (Gradient)[1]pH 3.5 sodium phosphate buffer: Methanol (25:75)[2]Acetonitrile and Methanol[3]
Flow Rate 1.5 mL/min[1]1.0 ml/min[2]1ml/min[3]
Detection (UV) 245 nm[1]245nm[2]245 nm[3]
Linearity Range 0.6 - 900 µg/mLNot Specified1-32µg/ml[3]
Limit of Detection (LOD) 0.2 µg/mL[1]Not Specified2.93 µg/ml[3]
Limit of Quantitation (LOQ) 0.6 µg/mL[1]Not Specified8.79 µg/ml[3]
Precision (%RSD) Not Specified< 2.0%[2]Intraday: 1.6283, Interday: 1.352[4]
Accuracy/Recovery Not SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of LC-MS/MS Methods for Ivermectin Analysis

ParameterMethod 1Method 2
Sample Type Plasma, Whole Blood, Dried Blood Spots[5]Plasma, Whole Blood[6]
Extraction Automated DBS extraction[5]Hybrid-solid phase extraction[6]
Column C8 analytical columnAgilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)[6]
Mobile Phase Not SpecifiedAcetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)[6]
Detection Multiple reaction monitoring (positive mode)[5]Triple quadrupole mass spectrometer (positive ionization mode)[6]
Linearity Range Not Specified0.970 - 384 ng/ml[6]
Limit of Quantitation (LOQ) 1 ng/mL (in DBS)[5]0.970 ng/ml[6]
Precision (%RSD) ≤15%[5]< 15%[6]
Accuracy/Recovery Recovery: 62.8 ± 4.3%[5]Not Specified

Table 3: Comparison of UV-Vis Spectrophotometric Methods for Ivermectin Analysis

ParameterMethod 1Method 2Method 3
Method Type Simultaneous Equation[7]Absorbance Measurement[8]Simultaneous Equation[9]
Solvent Not SpecifiedMethanol[8]Methanol:1 N HCl (70:30)[9]
λmax 248 nm[7]245 nm[8]314.4 nm[9]
Linearity Range 0.5-3 µg/ml[7]Not Specified5-40 µg/ml[9]
Limit of Detection (LOD) Not Specified0.80 µg/mL[8]Not Specified
Limit of Quantitation (LOQ) Not Specified2.30 µg/mL[8]Not Specified
Accuracy/Recovery Validated by recovery studies[7]Not Specified99.51% to 99.83%[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a stability-indicating method for ivermectin and its related substances.[1]

1. Chromatographic Conditions:

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm i.d., 3.5-μm particle size)

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)

  • Gradient Elution: A time-based gradient program should be developed to ensure the separation of ivermectin from its impurities, including this compound.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 245 nm

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of ivermectin reference standard in the mobile phase and dilute to the desired concentration.

  • Sample Solution: Disperse the sample containing ivermectin in a suitable solvent, sonicate, and dilute with the mobile phase to the target concentration. Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the sensitive quantification of ivermectin in biological matrices.[6]

1. Sample Preparation (Solid-Phase Extraction):

  • Utilize a 96-well plate Hybrid-solid phase extraction technique to remove phospholipids from plasma or whole blood samples (100 µl).

  • Use an isotope-labeled internal standard (e.g., ivermectin-D2) for accurate quantification.

2. LC-MS/MS Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm I.D., 2.7µm)

  • Mobile Phase: Acetonitrile: 2 mM Ammonium Formate containing 0.5% Formic Acid (90:10, v/v)

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for ivermectin and the internal standard.

UV-Visible Spectrophotometry Protocol

This protocol provides a simple and rapid method for the estimation of ivermectin.[8]

1. Instrument and Reagents:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: Methanol (HPLC grade).

2. Measurement Procedure:

  • Wavelength Scan: Scan a standard solution of ivermectin in methanol over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 245 nm.

  • Calibration Curve: Prepare a series of standard solutions of ivermectin in methanol at different concentrations. Measure the absorbance of each standard at 245 nm. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Prepare the sample solution in methanol and measure its absorbance at 245 nm. Determine the concentration of ivermectin in the sample from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of analytical method validation and a typical experimental workflow for HPLC analysis.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Method Implementation documentation->end

Caption: General workflow for analytical method validation.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Dissolution, Dilution, Filtration) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system standard_prep Standard Preparation (Reference Standard) standard_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography data_acquisition Data Acquisition (Chromatogram) chromatography->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing result_reporting Result Reporting (Concentration, Purity) data_processing->result_reporting

Caption: Experimental workflow for HPLC analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of 2,3-Dehydro-3,4-dihydro ivermectin and its parent compound, ivermectin, with a focus on their leishmanicidal activity. The information presented is supported by experimental data to facilitate informed decisions in drug development and research.

Quantitative Performance Comparison

The following table summarizes the in vitro activity of this compound and ivermectin against Leishmania amazonensis and their cytotoxicity against murine macrophages.

CompoundTarget Organism/Cell LineActivity MetricValue (µM)Selectivity Index (SI)¹
This compound L. amazonensis promastigotesIC₅₀13.84.75
L. amazonensis amastigotesIC₅₀3.618.19
Murine MacrophagesIC₅₀65.5-
Ivermectin L. amazonensis promastigotesIC₅₀> 100-
L. amazonensis amastigotesIC₅₀5.013.1
Murine MacrophagesIC₅₀65.5-

¹Selectivity Index (SI) is calculated as the IC₅₀ in macrophages divided by the IC₅₀ in amastigotes. A higher SI indicates greater selectivity for the parasite over the host cell.

Data Interpretation:

This compound demonstrates significantly greater activity against both the promastigote and amastigote stages of Leishmania amazonensis compared to its parent compound, ivermectin.[1] Notably, against the clinically relevant amastigote stage, this compound exhibits a lower IC₅₀ value (3.6 µM) than ivermectin (5.0 µM), indicating higher potency.[1][2] Both compounds show comparable and low cytotoxicity towards murine macrophages, resulting in a favorable selectivity index for this compound.[1][2] The conjugated Δ(2,3)-system in this compound appears to be crucial for its enhanced leishmanicidal potential, a departure from the structural requirements for filaricidal activity.[1]

Mechanism of Action and Signaling Pathways

Ivermectin and its derivatives are known to act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[3] This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[3] While the precise molecular target in Leishmania has not been definitively elucidated, a similar mechanism affecting ion channel function is hypothesized.

Below is a generalized diagram illustrating the proposed mechanism of action of ivermectin and its analogs on parasite glutamate-gated chloride channels.

cluster_membrane Parasite Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_Influx Increased Cl- Influx GluCl->Cl_Influx Mediates Ivermectin_Analog This compound or Ivermectin Ivermectin_Analog->GluCl Binds to Binding Allosteric Binding Channel_Opening Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Paralysis_Death Paralysis and Cell Death Hyperpolarization->Paralysis_Death Causes

Caption: Proposed mechanism of action for ivermectin analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

In Vitro Antileishmanial Activity Assay (Promastigotes)
  • Leishmania amazonensis Cultivation: Promastigotes are cultured in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

  • Compound Preparation: Stock solutions of this compound and ivermectin are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the culture medium to achieve the final desired concentrations.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well microtiter plates at a density of 1 x 10⁶ cells/mL.

    • The serially diluted compounds are added to the wells. A control group with DMSO at the same concentration as the highest compound concentration is included.

    • Plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by counting motile promastigotes using a hemocytometer under a light microscope.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by linear regression analysis of the dose-response curves.

In Vitro Antileishmanial Activity Assay (Amastigotes)
  • Macrophage Infection: Murine peritoneal macrophages are harvested and plated in 24-well plates with round coverslips and allowed to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere. The macrophages are then infected with L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Compound Treatment: After 24 hours of infection, the wells are washed to remove free parasites, and fresh medium containing the serially diluted test compounds is added.

  • Incubation: The plates are incubated for an additional 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Assessment of Infection: After incubation, the coverslips are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis: The IC₅₀ value is determined by comparing the number of amastigotes in treated versus untreated control wells.

Cytotoxicity Assay (Murine Macrophages)
  • Cell Culture: Murine peritoneal macrophages are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours under the same conditions.

  • Viability Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration that inhibits cell viability by 50%, is determined from the dose-response curve.

Below is a workflow diagram illustrating the experimental process for evaluating the leishmanicidal activity of the compounds.

cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture L. amazonensis Promastigotes P2 Seed in 96-well Plates P1->P2 P3 Add Compound Dilutions P2->P3 P4 Incubate 72h at 26°C P3->P4 P5 Assess Viability (Microscopy) P4->P5 Data_Analysis Calculate IC50 and Selectivity Index P5->Data_Analysis A1 Infect Macrophages with Promastigotes A2 Add Compound Dilutions A1->A2 A3 Incubate 72h at 37°C A2->A3 A4 Fix, Stain (Giemsa) and Count Amastigotes A3->A4 A4->Data_Analysis C1 Culture Murine Macrophages C2 Seed in 96-well Plates C1->C2 C3 Add Compound Dilutions C2->C3 C4 Incubate 72h at 37°C C3->C4 C5 Assess Viability (MTT Assay) C4->C5 C5->Data_Analysis

References

A Comparative Guide to Purity Assessment of "2,3-Dehydro-3,4-dihydro ivermectin" Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the purity of "2,3-Dehydro-3,4-dihydro ivermectin" reference standards. It is designed to assist researchers in making informed decisions when selecting a reference standard and to provide the necessary experimental protocols for in-house verification. "this compound," an important analog and impurity of the broad-spectrum antiparasitic drug ivermectin, serves as a critical tool in pharmaceutical analysis for method validation and impurity profiling.[1][]

Understanding the Reference Standard

"this compound," also known by its synonym (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, is a key related compound of ivermectin.[3] It is typically available as a mixture of diastereomers. The purity of this reference standard is paramount to ensure the accuracy and reliability of analytical data in drug development and quality control processes.

Comparative Purity of Commercially Available Standards

Obtaining detailed, independent comparative data for reference standards from different suppliers can be challenging. While vendors typically provide a Certificate of Analysis (CoA) with their products, these are not always publicly accessible for direct comparison. However, based on publicly available product information, we can summarize the stated purity levels.

It is crucial for researchers to request and carefully review the batch-specific CoA from the supplier before purchase. This document should provide detailed information on the purity value, the method used for determination (e.g., HPLC, qNMR), and the levels of any identified impurities.

Table 1: Comparison of Stated Purity for "this compound" Reference Standards

SupplierStated PurityNotes
Supplier A (e.g., LGC Standards)>85%Sold as a mixture of diastereomers.[4]
Supplier B (e.g., Cayman Chemical)≥95%Sold as a mixture of diastereomers.[5][6]
Supplier C (e.g., BOC Sciences)≥95%

Note: This table is based on publicly available information from supplier websites and may not reflect the exact purity of a specific batch. Always refer to the Certificate of Analysis for precise data.

Alternative Ivermectin Impurity Reference Standards

For comprehensive impurity profiling, other ivermectin-related compounds are often used as reference standards. The purity of these standards is also a critical factor.

Table 2: Examples of Commercially Available Ivermectin Impurity Reference Standards

Impurity NameCAS NumberStated Purity
Ivermectin EP Impurity D102190-55-6>95%
Ivermectin EP Impurity G73162-95-5>95%
Ivermectin EP Impurity H71837-27-9>95%
Ivermectin EP Impurity K74567-01-4>95%

Experimental Protocols for Purity Assessment

The purity of "this compound" and other related ivermectin impurities is typically determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the purity of pharmaceutical reference standards due to its high resolution and sensitivity. A stability-indicating HPLC method can separate the main component from its impurities and degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is typically used.

  • Column: A reversed-phase C18 column is commonly employed. For example, a Zorbax Extend-C18 column (150 mm × 4.6 mm i.d., 3.5-μm particle size).[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile and methanol) is often used to achieve optimal separation.[7]

  • Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[7]

  • Detection: UV detection at a wavelength of approximately 245 nm is suitable for ivermectin and its derivatives.[7]

  • Quantification: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and structural confirmation of the primary standard and any impurities. It is often coupled with HPLC (LC-MS).

Methodology:

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for molecules like ivermectin derivatives.

  • Analysis: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in confirming the elemental composition of the main component and impurities. Tandem mass spectrometry (MS/MS) can be used to fragment ions and provide structural information for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for the structural elucidation and absolute quantification (qNMR) of reference standards.

Methodology:

  • ¹H NMR: Provides information about the structure and can be used for quantitative purposes (qNMR) by integrating the signals of the analyte against a certified internal standard of known purity.

  • ¹³C NMR and 2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used for the complete structural confirmation of the reference standard and for the characterization of any unknown impurities.

  • Quantitative NMR (qNMR): This technique provides a direct measurement of the purity of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. A certified internal standard with a known purity is used for calibration.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the typical workflow for assessing the purity of a reference standard and the logical relationship between the analytical techniques.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Identification cluster_3 Purity Calculation & Reporting prep Dissolve Reference Standard in Suitable Solvent hplc HPLC-UV Analysis prep->hplc Inject nmr NMR Spectroscopy prep->nmr Analyze lcms LC-MS/MS Analysis hplc->lcms Further Analysis purity_calc Calculate Purity (Area % or qNMR) hplc->purity_calc Chromatographic Data lcms->purity_calc Impurity Identification nmr->purity_calc Structural Confirmation & qNMR Data coa Generate Certificate of Analysis purity_calc->coa Final Purity Value Analytical_Technique_Relationship center Reference Standard Purity hplc HPLC center->hplc Separation & Quantification ms Mass Spectrometry center->ms Identification & Confirmation nmr NMR center->nmr Structure & Absolute Quantification hplc->ms Hyphenation (LC-MS)

References

A Comparative Guide to the Inter-Laboratory Analysis of Ivermectin and its Related Substances, Including "2,3-Dehydro-3,4-dihydro ivermectin"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no formal inter-laboratory comparison studies specifically targeting the analysis of "2,3-Dehydro-3,4-dihydro ivermectin" have been published in peer-reviewed literature. This compound is identified as a known impurity of Ivermectin, designated as Ivermectin EP Impurity I, and is available as a reference standard from various chemical suppliers. This guide provides a comprehensive comparison of validated, stability-indicating analytical methods for ivermectin and its related substances. The methodologies presented herein are directly applicable for the development and validation of an analytical procedure for "this compound" by utilizing its available reference standard.

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of ivermectin and its associated impurities.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods developed for the analysis of ivermectin and its related substances. These methods have been validated to be stability-indicating, ensuring they can separate the active pharmaceutical ingredient from its impurities and degradation products.

Parameter Method 1 (HPLC) [1][2]Method 2 (HPLC) [3][4]Method 3 (UPLC) [5][6]Method 4 (LC-MS/MS) [7]
Instrumentation HPLC with UV DetectorRP-HPLC with UV DetectorUPLC with DAD DetectorLC-MS/MS
Column Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm)Ascentis Express C18 (100 x 4.6 mm, 2.7 µm)C18 (50 x 2.1 mm, 1.7 µm)Agilent Poroshell 120 EC-C18 (50 x 3.0 mm, 2.7 µm)
Mobile Phase Gradient: Water (A) and Acetonitrile/Methanol (85/15, v/v) (B)Gradient: Water/Acetonitrile (50/50, v/v) (A) and Isopropanol/Acetonitrile (15/85, v/v) (B)Gradient: Water, Acetonitrile, and MethanolIsocratic: Acetonitrile/Ammonium formate 2mM with 0.5% Formic Acid (90/10, v/v)
Flow Rate 1.5 mL/minNot Specified0.7 mL/minNot Specified
Detection Wavelength 245 nm252 nm245 nmPositive Ionization Mode
LOD (Ivermectin) 0.2 µg/mL~1.0 µg/mL (based on 0.1% of target concentration)26.80 ng/mLNot Specified
LOQ (Ivermectin) 0.6 µg/mLNot Specified81.22 ng/mL0.970 ng/mL
Linearity Range 0.1-150% of 0.6 mg/mLNot Specified>0.9997 (R²)0.970 - 384 ng/mL
Accuracy (% Recovery) Not SpecifiedNot Specified98.0 - 102.0%Intra- and inter-batch precisions below 15%
Precision (%RSD) Not SpecifiedNot Specified<2.0%Intra- and inter-batch precisions below 15%

Experimental Protocols: A Generalized Approach

The following is a generalized experimental protocol synthesized from published stability-indicating methods for ivermectin analysis. This protocol can be adapted for the specific analysis of "this compound".

1. Objective: To develop and validate a stability-indicating HPLC/UPLC method for the quantification of ivermectin and its related substances, including "this compound," in a given sample matrix (e.g., bulk drug, pharmaceutical formulation).

2. Materials and Reagents:

  • Ivermectin reference standard

  • "this compound" reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (for LC-MS/MS)

  • Ammonium formate (for LC-MS/MS)

  • Sample matrix (e.g., ivermectin bulk powder, oral paste)

3. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a UV or Diode Array Detector (DAD).

  • Alternatively, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for higher sensitivity and selectivity.

  • A suitable reversed-phase C18 column (refer to the comparison table for examples).

4. Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm for HPLC; 50 x 2.1 mm, 1.7 µm for UPLC).

  • Mobile Phase: A gradient elution is generally preferred to achieve good separation of impurities.

    • Mobile Phase A: Water

    • Mobile Phase B: A mixture of Acetonitrile and Methanol (e.g., 85:15 v/v).

  • Gradient Program: Start with a lower percentage of Mobile Phase B and gradually increase to elute the more retained components. A typical run time is around 25-30 minutes.

  • Flow Rate: 1.0 - 1.5 mL/min for HPLC; 0.5 - 0.7 mL/min for UPLC.

  • Column Temperature: 30-45 °C.

  • Detection: UV detection at 245 nm or 252 nm.

  • Injection Volume: 10-20 µL.

5. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the ivermectin and "this compound" reference standards in a suitable solvent (e.g., acetonitrile or methanol) to prepare individual stock solutions of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the analytes in the samples.

  • Sample Preparation: The sample preparation will depend on the matrix.

    • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to achieve a target concentration.

    • Pharmaceutical Formulations (e.g., oral paste): An extraction step will be necessary to separate the analytes from excipients. This may involve dissolution in a suitable solvent, sonication, centrifugation, and filtration.

6. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often done by performing stress degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Linearity: Analyze a series of at least five concentrations of the reference standard over the desired range. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be close to 1.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage of recovery.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The results are expressed as the relative standard deviation (%RSD).

  • Robustness: Intentionally make small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and evaluate the effect on the results.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of ivermectin and its related substances, including "this compound."

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Reference_Standard Weigh Reference Standards (Ivermectin & Impurity) Dissolution Dissolve in Diluent (e.g., Acetonitrile/Methanol) Reference_Standard->Dissolution Sample Weigh/Extract Sample Sample->Dissolution Dilution Prepare Working Solutions & Calibration Curve Dissolution->Dilution Filtration Filter through 0.45 µm filter Dilution->Filtration Injection Inject into HPLC/UPLC System Filtration->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV/DAD or MS/MS Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results (Assay, Impurity Profile) Quantification->Reporting

Caption: General workflow for the analysis of ivermectin and its related substances.

References

Unveiling a Potential Challenger: 2,3-Dehydro-3,4-dihydro ivermectin's Efficacy Against Leishmaniasis Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro data suggests that 2,3-Dehydro-3,4-dihydro ivermectin, a derivative of the broad-spectrum antiparasitic drug ivermectin, demonstrates significant promise as a potential antileishmanial agent. This guide provides a detailed comparison of its efficacy against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis, with that of standard antileishmanial drugs. The data is presented for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Quantitative Efficacy Analysis

The in vitro activity of this compound and standard antileishmanial drugs against Leishmania amazonensis is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) against the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite, as well as the 50% cytotoxic concentration (CC50) against mammalian host cells. A higher selectivity index (SI = CC50/IC50) indicates a greater therapeutic window for the compound.

CompoundParasite StageIC50 (µM)Host CellCC50 (µM)Selectivity Index (SI)Reference
This compound L. amazonensis promastigotes13.8Macrophages65.54.75[1][2]
L. amazonensis amastigotes3.6Macrophages65.518.19[1][2]
Ivermectin (Parent Compound) L. amazonensis promastigotes> 28.6Macrophages143.4< 5.01[1]
L. amazonensis amastigotes11.5Macrophages143.412.47[1]
Amphotericin B L. amazonensis promastigotes0.13Macrophages> 300> 2307[3]
L. amazonensis amastigotes0.09Macrophages> 300> 3333[3]
Miltefosine L. amazonensis promastigotes13.20---[4]
L. amazonensis amastigotes~2.0 - 17.0J774.A1 Macrophages~85~5 - 42.5[1][2]
Pentamidine L. amazonensis amastigotes10.20Macrophages35.53.48[5][6]
Paromomycin L. amazonensis amastigotesActive in vitro---[7]
Sodium Stibogluconate (Pentostam) L. amazonensis amastigotesHighly active in macrophages---[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro assessment of antileishmanial compounds.

In Vitro Promastigote Viability Assay

This assay determines the direct effect of a compound on the extracellular, motile form of the Leishmania parasite.

  • Leishmania Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., RPMI-1640, M199) supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, approximately 1 x 10^6 promastigotes/mL are seeded in each well. The various concentrations of the test compound are added. A positive control (a known antileishmanial drug like Amphotericin B) and a negative control (solvent-treated parasites) are included.

  • Incubation: The plate is incubated at 26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the MTT assay or resazurin reduction assay. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Amastigote-Macrophage Infection Assay

This assay assesses the efficacy of a compound against the clinically relevant intracellular form of the parasite.

  • Macrophage Culture: A macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM, RPMI-1640) with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Macrophage Seeding: Macrophages are seeded in 96-well plates and allowed to adhere for 24 hours.

  • Infection: Stationary-phase Leishmania amazonensis promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 4-24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing the wells with pre-warmed medium or PBS.

  • Compound Treatment: Fresh medium containing serial dilutions of the test compound is added to the infected macrophages. Positive and negative controls are included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a light microscope. Alternatively, automated high-content imaging or reporter gene-expressing parasites can be used for quantification.

  • Data Analysis: The percentage of infection reduction or amastigote killing is calculated relative to the untreated infected control. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to the host cells, which is crucial for determining its selectivity.

  • Cell Culture and Seeding: Macrophages are seeded in a 96-well plate at a specific density and cultured as described above.

  • Compound Treatment: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plate is incubated for 48-72 hours under the same conditions as the amastigote assay.

  • Viability Assessment: Cell viability is measured using methods like the MTT assay or resazurin reduction assay.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Visualizing the Research Workflow and Potential Mechanism

To better understand the experimental process and the potential mode of action, the following diagrams have been generated.

Experimental_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Selectivity Analysis P1 Culture L. amazonensis Promastigotes P2 Treat with Compound Series P1->P2 P3 Incubate 48-72h P2->P3 P4 Assess Viability (e.g., MTT Assay) P3->P4 P5 Calculate IC50 P4->P5 S1 Calculate Selectivity Index (SI = CC50 / IC50 amastigote) P5->S1 A1 Culture & Seed Macrophages A2 Infect with Promastigotes A1->A2 A3 Wash Extracellular Parasites A2->A3 A4 Treat with Compound Series A3->A4 A5 Incubate 48-72h A4->A5 A6 Fix, Stain & Count Intracellular Amastigotes A5->A6 A7 Calculate IC50 A6->A7 A7->S1 C1 Culture & Seed Macrophages C2 Treat with Compound Series C1->C2 C3 Incubate 48-72h C2->C3 C4 Assess Viability (e.g., MTT Assay) C3->C4 C5 Calculate CC50 C4->C5 C5->S1

Caption: In Vitro Antileishmanial Drug Discovery Workflow.

Putative_Mechanism_of_Action cluster_cell Leishmania Parasite cluster_mitochondrion Mitochondrion Drug Ivermectin Analog (e.g., this compound) Mito_Membrane Mitochondrial Membrane Potential (ΔΨm) Drug->Mito_Membrane Disruption ROS Reactive Oxygen Species (ROS) Production Mito_Membrane->ROS Leads to Increased ATP ATP Synthesis Mito_Membrane->ATP Inhibition of Apoptosis Apoptosis-like Cell Death ROS->Apoptosis ATP->Apoptosis

Caption: Postulated Mechanism of Ivermectin Analogs in Leishmania.

Discussion and Future Directions

The available in vitro data indicates that this compound is more potent against the intracellular amastigote form of Leishmania amazonensis than its parent compound, ivermectin, and exhibits a favorable selectivity index.[1] While its raw IC50 value against amastigotes is not as low as that of the gold-standard Amphotericin B, its selectivity is noteworthy and warrants further investigation.

The postulated mechanism of action for ivermectin and its analogs involves the disruption of the parasite's mitochondrial function. This can lead to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species production, and a reduction in ATP synthesis, ultimately triggering an apoptosis-like cell death in the parasite. Further studies are required to confirm if this specific pathway is the primary mode of action for this compound.

Future research should focus on:

  • Direct comparative in vitro studies: Testing this compound alongside a full panel of standard antileishmanial drugs against various Leishmania species.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of cutaneous and visceral leishmaniasis to determine its in vivo potency, pharmacokinetics, and safety profile.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in Leishmania.

References

Unveiling the Potency of a Modified Ivermectin: A Comparative Analysis of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals assessing the impact of the chemical modification of ivermectin on its overall potency, with a focus on its leishmanicidal activity.

This guide provides a detailed comparison of the biological activity of ivermectin and its analog, 2,3-Dehydro-3,4-dihydro ivermectin. The data presented herein is derived from scientific studies to facilitate an objective assessment of the latter's potential as a therapeutic agent.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro activity of ivermectin and this compound against Leishmania amazonensis, a causative agent of leishmaniasis. The data is extracted from a study by dos Santos et al. (2009), which directly compared the two compounds.[1]

CompoundTarget OrganismFormIC50 (µM)Cytotoxicity (IC50 in µM) against Macrophages
IvermectinLeishmania amazonensisPromastigote> 28.5> 28.5
IvermectinLeishmania amazonensisAmastigote4.8> 28.5
This compound Leishmania amazonensisPromastigote13.8 65.5
This compound Leishmania amazonensisAmastigote3.6 65.5

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Cytotoxicity data indicates the concentration at which the compound becomes toxic to mammalian cells.

The data clearly indicates that this compound exhibits significantly higher potency against both the promastigote and, notably, the intracellular amastigote forms of Leishmania amazonensis compared to the parent ivermectin molecule.[1] Specifically, the modified compound shows activity against promastigotes where ivermectin's activity was not observed at the tested concentrations.[1] Furthermore, it demonstrates a lower IC50 value against the clinically relevant amastigote form, suggesting a more potent leishmanicidal effect.[1] Importantly, this increased potency is accompanied by low cytotoxicity against macrophage host cells, indicating a favorable selectivity index.[1]

Impact of Chemical Modification on Potency

The key structural difference between ivermectin and this compound is the introduction of a double bond between carbons 2 and 3 and the subsequent saturation of the double bond between carbons 3 and 4. This modification, resulting in a conjugated system, appears to be crucial for the enhanced leishmanicidal activity. The study by dos Santos et al. (2009) suggests that the integrity of the non-conjugated Δ(3,4)-hexahydrobenzofuran moiety, important for filaricidal activity, is not a determining factor for leishmanicidal potential.[1] Instead, the conjugated Δ(2,3)-system in the modified analog leads to a higher anti-leishmania activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard in vitro anti-leishmanial assays.

In Vitro Anti-promastigote Activity Assay
  • Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with fetal bovine serum (FBS) at 26°C.

  • Compound Preparation: Test compounds (ivermectin and this compound) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well microtiter plates.

    • Varying concentrations of the test compounds are added to the wells.

    • Control wells containing parasites with medium and solvent alone are included. A reference drug (e.g., Amphotericin B) is also used as a positive control.

    • The plates are incubated at 26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay or by direct counting using a hemocytometer.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-amastigote Activity Assay
  • Host Cell Culture: A macrophage cell line (e.g., J774A.1) is cultured in a suitable medium (e.g., RPMI-1640) supplemented with FBS at 37°C in a 5% CO2 atmosphere.

  • Infection of Macrophages:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Stationary-phase Leishmania amazonensis promastigotes are added to the macrophage culture at a specific parasite-to-macrophage ratio (e.g., 10:1).

    • The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

    • Non-phagocytized promastigotes are removed by washing.

  • Compound Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.

  • Incubation: The plates are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection:

    • The cells are fixed and stained (e.g., with Giemsa stain).

    • The number of amastigotes per 100 macrophages is determined by microscopic examination.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.

Cytotoxicity Assay
  • Cell Culture: Macrophages are seeded in 96-well plates as described above.

  • Compound Treatment: Serial dilutions of the test compounds are added to the wells containing macrophages.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay.

  • IC50 Determination: The 50% cytotoxic concentration (IC50) is determined as the concentration of the compound that reduces the viability of the macrophages by 50%.

Visualizations

Ivermectin_Modification Ivermectin Ivermectin (Parent Compound) Modification Chemical Modification (Dehydrogenation and Dihydrogenation) Ivermectin->Modification Undergoes Analog 2,3-Dehydro-3,4-dihydro ivermectin Modification->Analog Results in Potency Increased Leishmanicidal Potency Analog->Potency Exhibits Experimental_Workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture L. amazonensis (Promastigotes) P2 Treat with Compounds P1->P2 P3 Incubate (48-72h) P2->P3 P4 Assess Viability P3->P4 P5 Determine IC50 P4->P5 A1 Infect Macrophages with Promastigotes A2 Treat with Compounds A1->A2 A3 Incubate (72h) A2->A3 A4 Quantify Intracellular Amastigotes A3->A4 A5 Determine IC50 A4->A5 C1 Culture Macrophages C2 Treat with Compounds C1->C2 C3 Incubate (48-72h) C2->C3 C4 Assess Viability C3->C4 C5 Determine IC50 C4->C5

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical to ensuring personnel safety and environmental protection. This guide outlines the recommended procedures for the proper disposal of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the anthelmintic agent ivermectin. Due to its hazardous nature, strict adherence to established protocols is mandatory.

This compound, like its parent compound, should be managed as a hazardous chemical waste.[1] The Safety Data Sheet (SDS) for this compound classifies it as "Fatal if swallowed".[2] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of via standard laboratory drains or in regular trash.[1] The fundamental principle of disposal is to manage it as regulated hazardous waste from its point of generation to its final treatment at a licensed facility.[1]

Hazard Profile and Regulatory Oversight

The disposal of pharmaceutical waste is regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the flushing of such waste down drains.[4]

Quantitative Hazard Data Summary

The following table summarizes key hazard information for this compound. This information is derived from its Safety Data Sheet and should guide handling and disposal practices.

Hazard ClassificationGHS CodeSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, OralAcute Tox. 1DangerH300: Fatal if swallowed[2]P501: Dispose of contents/container in accordance with local/regional/national/international regulations[2]

Procedural Guidance for Disposal

The following step-by-step protocol provides a clear workflow for the safe disposal of this compound and associated contaminated materials in a laboratory setting.

Experimental Protocol: Waste Segregation and Collection

Objective: To safely collect and store this compound waste at the point of generation.

Materials:

  • Properly labeled hazardous waste container (black for RCRA hazardous pharmaceutical waste is often recommended)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Waste manifest or log for tracking

Methodology:

  • Container Selection: Use a designated, leak-proof, and sealable container compatible with the chemical. The container must be in good condition.[1]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[1]

  • Waste Segregation:

    • Solid Waste: Collect all materials that have come into contact with this compound, including contaminated pipette tips, gloves, bench paper, and empty vials. Place these items directly into the labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Container Management: Keep the waste container securely capped when not in use to prevent spills or volatilization.[1]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request: Once the container is full, or on a regular schedule, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation Point cluster_1 Waste Collection cluster_2 Final Disposal A Generate 2,3-Dehydro-3,4-dihydro ivermectin Waste B Is the waste solid or liquid? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Store container in designated Satellite Accumulation Area (SAA) C->E D->E F Is container full? E->F G Contact Institutional EHS or Licensed Waste Contractor F->G Yes H Arrange for Pickup and Transport to a Licensed Treatment Facility G->H I Final Treatment: Incineration H->I

Caption: Disposal workflow for this compound.

Final Treatment Methods

For hazardous pharmaceutical waste such as this compound, the recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility.[4] This process is equipped with afterburners and scrubbers to destroy the active compound and prevent the release of harmful substances into the environment.[1] Alternative methods like controlled chemical destruction may also be employed by licensed facilities.[5] Under no circumstances should this chemical be disposed of in a landfill.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.